1-Butyl-4-chlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNUPXIXICTRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048192 | |
| Record name | 4-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15499-27-1 | |
| Record name | 1-Butyl-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15499-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-butyl-4-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 1-butyl-4-chlorobenzene, a significant intermediate in the synthesis of various organic compounds. This document details established protocols, including Grignard reactions, Friedel-Crafts acylation followed by reduction, and modern cross-coupling reactions, offering a comparative analysis of their advantages and limitations. Quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.
Grignard Reaction Route
A direct and effective method for the synthesis of this compound involves the cross-coupling of a Grignard reagent with a dihalogenated benzene (B151609) derivative. The use of a nickel catalyst facilitates this carbon-carbon bond formation.
Quantitative Data
| Reactants | Catalyst | Solvent | Conditions | Yield |
| p-Dichlorobenzene, n-Butylmagnesium chloride | [NiCl(triphos)]PF6 | Ether | Reflux overnight, followed by workup with NH4Cl solution | 67% |
Experimental Protocol
Synthesis of this compound via Grignard Reaction [1]
-
To a solution of 2.00 g (13.61 mmol) of p-dichlorobenzene and 0.050 g of [NiCl(triphos)]PF6 in 20 mL of ether at -78°C, add 7.0 mL (14 mmol) of 2M n-butylmagnesium chloride in ether.
-
The reaction mixture is then refluxed overnight.
-
After reflux, the reaction is worked up with an aqueous solution of NH4Cl.
-
The resulting residue is purified by flash chromatography on silica (B1680970) gel using a 5% ethyl acetate (B1210297) in hexane (B92381) eluent to yield this compound.
Reaction Workflow
Figure 1: Workflow for the Grignard-based synthesis of this compound.
Friedel-Crafts Acylation and Reduction Route
A significant challenge in the direct Friedel-Crafts alkylation of chlorobenzene (B131634) with n-butyl halides is the propensity for carbocation rearrangement, leading to the formation of sec-butyl-chlorobenzene as the major product. To circumvent this, a two-step approach involving Friedel-Crafts acylation followed by reduction of the resulting ketone is a more reliable method for obtaining the desired n-butyl isomer.
Step 1: Friedel-Crafts Acylation of Chlorobenzene with Butanoyl Chloride
In this step, chlorobenzene is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce 4'-chlorobutyrophenone (B3024919). The para isomer is the major product due to steric hindrance at the ortho position.[2][3]
Quantitative Data
| Reactants | Catalyst | Solvent | Conditions | Product |
| Chlorobenzene, Butanoyl chloride | Aluminum chloride (AlCl3) | Dichloromethane (B109758) | 0°C to room temperature, 4-6 hours | 4'-Chlorobutyrophenone |
Experimental Protocol
Synthesis of 4'-Chlorobutyrophenone (General Procedure)[4]
-
In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Prepare a solution of butanoyl chloride (1.0 equivalent) and chlorobenzene (2.0 equivalents) in anhydrous dichloromethane in the addition funnel.
-
Add the solution from the addition funnel dropwise to the cooled AlCl3 suspension over 30-45 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude 4'-chlorobutyrophenone can be purified by recrystallization or column chromatography.
Step 2: Reduction of 4'-Chlorobutyrophenone
The carbonyl group of 4'-chlorobutyrophenone can be reduced to a methylene (B1212753) group using either the Clemmensen or Wolff-Kishner reduction.
-
Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid and is suitable for substrates that are stable in strongly acidic conditions.[5][6][7][8]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) hydrate (B1144303) and a strong base, typically potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. It is ideal for substrates that are sensitive to acid.[9][10][11]
Quantitative Data
| Reactant | Reduction Method | Reagents | Solvent | Conditions | Product |
| 4'-Chlorobutyrophenone | Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Conc. HCl | Toluene (B28343)/Water | Reflux | This compound |
| 4'-Chlorobutyrophenone | Wolff-Kishner Reduction | Hydrazine Hydrate, Potassium Hydroxide (KOH) | Diethylene Glycol | 190-200°C | This compound |
Experimental Protocol
Clemmensen Reduction of 4'-Chlorobutyrophenone (General Procedure)[5][12]
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous mercury(II) chloride solution, followed by decanting the solution and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add 4'-chlorobutyrophenone to the mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.
-
The resulting this compound can be purified by distillation.
Wolff-Kishner Reduction of 4'-Chlorobutyrophenone (General Huang-Minlon Modification)[11][13]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4'-chlorobutyrophenone in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches 190-200°C.
-
Maintain the mixture at this temperature for 3-4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture and add water.
-
Extract the product with a suitable solvent such as ether or dichloromethane.
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Dry the organic layer, filter, and remove the solvent to yield this compound, which can be further purified by distillation.
Acylation and Reduction Workflow
Figure 2: Two-step synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.
Cross-Coupling Reaction Routes
Modern palladium- or nickel-catalyzed cross-coupling reactions offer powerful and versatile alternatives for the synthesis of this compound. These methods generally exhibit high functional group tolerance and can provide excellent yields under relatively mild conditions.
a) Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[14][15] For the synthesis of this compound, this could involve the coupling of n-butylmagnesium bromide with a 4-chloro-substituted aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-iodo-4-chlorobenzene).
Quantitative Data
| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Conditions | Product |
| 1-Bromo-4-chlorobenzene | n-Butylmagnesium bromide | Ni(dppp)Cl2 or Pd(PPh3)4 | THF/Ether | Room Temp to Reflux | This compound |
b) Suzuki Coupling
The Suzuki coupling utilizes an organoboron compound (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[16][17] The synthesis of this compound could be achieved by coupling n-butylboronic acid with a 1-halo-4-chlorobenzene.
Quantitative Data
| Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Conditions | Product |
| 1-Bromo-4-chlorobenzene | n-Butylboronic acid | Pd(PPh3)4 or other Pd catalysts | Na2CO3, K3PO4, etc. | Toluene/Water, DMF | 80-100°C | This compound |
Cross-Coupling Reaction Pathway
Figure 3: General pathways for the synthesis of this compound via Kumada and Suzuki cross-coupling reactions.
Conclusion
This technical guide has detailed several robust methods for the synthesis of this compound. The choice of the most appropriate method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required. The Grignard reaction offers a direct route with good yield. The Friedel-Crafts acylation followed by reduction provides a reliable alternative to direct alkylation, avoiding undesirable side products from carbocation rearrangement. Finally, modern cross-coupling reactions like the Kumada and Suzuki couplings offer high efficiency and versatility, particularly for syntheses requiring mild conditions and tolerance of various functional groups. Researchers and drug development professionals are encouraged to evaluate these methods based on the specific requirements of their synthetic targets.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. organicreactions.org [organicreactions.org]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 1-Butyl-4-chlorobenzene: Chemical Properties, Structure, and Experimental Protocols
Abstract: This whitepaper provides a comprehensive technical overview of 1-Butyl-4-chlorobenzene (CAS No. 15499-27-1), a halogenated aromatic hydrocarbon. It is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis. This document details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis via nickel-catalyzed cross-coupling and outlines a standard methodology for its analysis by High-Performance Liquid Chromatography (HPLC). Safety and handling procedures are also summarized. All quantitative data is presented in tabular format for clarity and ease of comparison, and key workflows are visualized using diagrams.
Chemical Structure and Identifiers
This compound is an organic compound consisting of a benzene (B151609) ring substituted with a butyl group and a chlorine atom at the para (1 and 4) positions. The presence of the alkyl chain and the halogen atom dictates its chemical reactivity and physical properties, making it a useful intermediate in organic synthesis.
Figure 1: Molecular Structure of this compound.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 15499-27-1 | [1][2] |
| Molecular Formula | C₁₀H₁₃Cl | [1][2] |
| SMILES | ClC1=CC=C(CCCC)C=C1 | [3] |
| InChI Key | SKNUPXIXICTRJE-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in synthesis and for determining appropriate handling and storage conditions. These properties are compiled from various chemical databases.
| Property | Value | Reference |
| Molecular Weight | 168.66 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Boiling Point | 216.6 °C at 760 mmHg | [2] |
| Flash Point | 88 °C | [2] |
| Density | 1.008 g/cm³ | [2] |
| Refractive Index | 1.5098 | [2] |
| Vapor Pressure | 0.204 mmHg at 25°C | [2] |
| XLogP3 | 4.4 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The following table summarizes its known ¹H NMR and IR spectral data.
| Spectroscopy Type | Data | Reference |
| ¹H NMR (200 MHz, CDCl₃) | δ 7.22 (m, 2H, Ar-H), 7.05 (m, 2H, Ar-H), 2.59 (t, J=5.5 Hz, 2H, Ar-CH₂), 1.58 (m, 2H, -CH₂-), 1.34 (m, 2H, -CH₂-), 0.95 (t, J=5.2 Hz, 3H, -CH₃) | [4] |
| Infrared (IR) (neat) | 2958 (s), 2930 (s), 2859 (s), 1492 (s), 1466 (m), 1407 (m), 1901 (s), 1016 (s) cm⁻¹ | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nickel-catalyzed cross-coupling reaction between a Grignard reagent and an aryl halide.[4]
Methodology:
-
Reaction Setup: To a solution of 2.00 g (13.61 mmol) of p-dichlorobenzene and 0.050 g of the nickel catalyst [NiCltriphos]PF₆ in 20 mL of ether, cool the mixture to -78°C.
-
Addition of Grignard Reagent: Slowly add 7.0 mL (14 mmol) of 2M n-butylmagnesium chloride (nBuMgCl) in ether to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then reflux overnight.
-
Workup: Quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Extract the product into an organic solvent. The crude residue is then purified by flash chromatography on silica (B1680970) gel using a 5% ethyl acetate/hexane eluent to yield the final product.[4]
The expected yield from this protocol is approximately 67%.[4]
Figure 2: Workflow for the synthesis of this compound.
Proposed Analytical Method: HPLC
For the quantitative analysis and purity determination of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable, based on established protocols for similar aromatic compounds like chlorobenzene.[5]
Methodology:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve with HPLC-grade methanol (B129727) to prepare a stock solution. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample containing this compound into a 10 mL volumetric flask and dissolve with methanol.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.
Figure 3: Proposed workflow for HPLC analysis.
Safety and Handling
This compound is classified as a hazardous substance. Proper safety precautions are mandatory during its handling and storage.
-
GHS Hazard Statements: According to GHS classifications, this chemical is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Response (P301+P317, P302+P352): IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water.[1]
-
Handling: Use only under a chemical fume hood.[6] Keep away from open flames, hot surfaces, and sources of ignition.[7] Use explosion-proof electrical and ventilating equipment.[7]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
Conclusion
This guide provides essential technical information on this compound for scientific and industrial applications. The compiled data on its chemical structure, properties, and spectroscopic profile serves as a foundational reference. The detailed protocols for synthesis and analysis offer practical guidance for laboratory work. Adherence to the outlined safety procedures is crucial to ensure safe handling and use of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Butyl-4-chlorobenzene
This technical guide provides a comprehensive overview of the spectroscopic data for 1-butyl-4-chlorobenzene, a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Molecular Structure
This compound is an aromatic compound with a butyl group and a chlorine atom substituted at the para positions of a benzene (B151609) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the butyl chain. The aromatic region will exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring. The butyl group will show four sets of signals, with multiplicities determined by the number of adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.28 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) |
| ~7.09 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Butyl) |
| ~2.58 | t, J ≈ 7.6 Hz | 2H | -CH₂-Ar |
| ~1.57 | m | 2H | -CH₂-CH₂-Ar |
| ~1.34 | m | 2H | -CH₂-CH₃ |
| ~0.92 | t, J ≈ 7.3 Hz | 3H | -CH₃ |
Note: Predicted values are based on the analysis of similar compounds, including butylbenzene (B1677000) and chlorobenzene (B131634). Actual chemical shifts may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum of this compound will display six signals for the aromatic carbons (due to symmetry, C2/C6 and C3/C5 are equivalent) and four signals for the butyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~141.2 | Ar-C (C1) |
| ~131.5 | Ar-C (C4) |
| ~129.8 | Ar-CH (C3, C5) |
| ~128.5 | Ar-CH (C2, C6) |
| ~35.2 | -CH₂-Ar |
| ~33.5 | -CH₂-CH₂-Ar |
| ~22.3 | -CH₂-CH₃ |
| ~13.9 | -CH₃ |
Note: Predicted values are based on the analysis of similar compounds, including butylbenzene and chlorobenzene.[1][2]
A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00). The spectra are recorded on a 300 MHz or higher field NMR spectrometer at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |
| ~1090 | Strong | C-Cl Stretch |
| ~820 | Strong | p-Disubstituted Benzene C-H Out-of-Plane Bend |
Note: Predicted values are based on the analysis of similar compounds, including chlorobenzene and alkylbenzenes.[3]
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed by placing a drop of the compound between two KBr or NaCl plates. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 168/170 | High | [M]⁺ (Molecular ion, due to ³⁵Cl and ³⁷Cl isotopes) |
| 125/127 | Moderate | [M - C₃H₇]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Note: The presence of chlorine results in characteristic M and M+2 isotopic peaks with an approximate ratio of 3:1.[4][5] The fragmentation pattern is based on typical fragmentation of alkylbenzenes and chlorinated aromatic compounds.
The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Structure Elucidation.
Caption: Key Fragmentation Pathways in Mass Spectrometry.
References
- 1. Butylbenzene(104-51-8) 13C NMR spectrum [chemicalbook.com]
- 2. Chlorobenzene(108-90-7) 13C NMR spectrum [chemicalbook.com]
- 3. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Friedel-Crafts Alkylation of Chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation of chlorobenzene (B131634) is a cornerstone of organic synthesis, providing a classical pathway to introduce alkyl substituents onto a halogenated aromatic ring. This reaction, an example of electrophilic aromatic substitution, is of significant interest in the synthesis of various intermediates for pharmaceuticals and other fine chemicals. This technical guide delves into the core mechanistic details, provides quantitative data on product distribution, and outlines a detailed experimental protocol for this important transformation.
The Core Mechanism: An Electrophilic Aromatic Substitution
The Friedel-Crafts alkylation of chlorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which plays a crucial role in generating a potent electrophile.
The mechanism can be dissected into three primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a highly reactive carbocation or a polarized complex that functions as the electrophile. For instance, with methyl chloride, the aluminum chloride abstracts the chloride ion to generate a methyl carbocation.[1]
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the carbocation. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.
The Directing Effect of the Chlorine Substituent
The chlorine atom on the benzene (B151609) ring, while deactivating the ring towards electrophilic attack compared to benzene due to its inductive electron-withdrawing effect, is an ortho, para-director.[2] This is because the lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.
The resonance structures for the arenium ion show that the positive charge can be delocalized onto the chlorine atom in the case of ortho and para attack, providing additional stability. This is not possible for meta attack. Consequently, the reaction yields a mixture of ortho- and para-alkylated chlorobenzene.[3]
Quantitative Data on Isomer Distribution
The regioselectivity of the Friedel-Crafts alkylation of chlorobenzene is a critical aspect for synthetic applications. The ratio of ortho to para isomers is influenced by several factors, primarily steric hindrance. The incoming alkyl group experiences greater steric hindrance at the position adjacent to the chlorine atom (ortho) compared to the position opposite to it (para). As a result, the para isomer is generally the major product.[4]
While precise quantitative data can vary with reaction conditions (temperature, catalyst, solvent), the following table summarizes typical isomer distributions for the alkylation of chlorobenzene with common alkylating agents.
| Alkylating Agent | Alkyl Group | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |
| Methyl Chloride | -CH₃ | ~30-40 | ~60-70 | <1 |
| Ethyl Bromide | -CH₂CH₃ | ~5-10 | ~90-95 | <1 |
| Isopropyl Chloride | -CH(CH₃)₂ | ~2-5 | ~95-98 | <1 |
| tert-Butyl Chloride | -C(CH₃)₃ | ~0-1 | ~99+ | ~0 |
Note: The increasing steric bulk of the alkyl group leads to a higher selectivity for the para product.
Experimental Protocol: Methylation of Chlorobenzene
This section provides a detailed methodology for the Friedel-Crafts methylation of chlorobenzene using methyl chloride and anhydrous aluminum chloride.
Materials:
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl chloride (CH₃Cl) or a suitable precursor like methyl iodide
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or excess chlorobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents relative to chlorobenzene) and the anhydrous solvent. Cool the flask in an ice bath.
-
Addition of Chlorobenzene: Add chlorobenzene (1 molar equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride in the solvent.
-
Addition of Alkylating Agent: If using gaseous methyl chloride, it can be bubbled through the reaction mixture at a controlled rate. If using a liquid alkylating agent like methyl iodide, add it to the dropping funnel and introduce it dropwise to the cooled and stirred reaction mixture. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion, but this can also increase the formation of byproducts.
-
Work-up:
-
After the reaction is complete, cool the flask in an ice bath and slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
The resulting crude product, a mixture of ortho- and para-chlorotoluene, can be purified by fractional distillation or column chromatography to separate the isomers.
-
Mandatory Visualizations
Reaction Mechanism Pathway
References
- 1. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Physical properties of 1-Butyl-4-chlorobenzene (boiling point, density)
An In-depth Technical Guide on the Physical Properties of 1-Butyl-4-chlorobenzene
Introduction
This compound is an aryl halide, a class of organic compounds that are subjects of interest in various fields of chemical research and development. A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its application in synthesis, as a solvent, or as an intermediate in the production of more complex molecules. This guide provides a detailed overview of these properties, supported by experimental methodologies for their determination.
Physical Properties of this compound
The physical characteristics of this compound are dictated by its molecular structure, which features a benzene (B151609) ring substituted with a butyl group and a chlorine atom. These substitutions influence the intermolecular forces, and thus its macroscopic properties.
Quantitative Data Summary
The boiling point and density of this compound have been reported in various chemical literature and databases. A summary of these values is presented below for easy reference and comparison.
| Physical Property | Value | Source |
| Boiling Point | 216.6 °C at 760 mmHg | [1] |
| 228 °C | [2] | |
| Density | 1.008 g/cm³ | [1] |
| Specific Gravity | 1.00 | [3] |
Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.
Experimental Protocols for Determination of Physical Properties
Accurate determination of the physical properties of a compound like this compound is crucial. Below are detailed methodologies for measuring boiling point and density.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a substance like this compound, several methods can be employed.
1. Thiele Tube Method
This micro-method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a small test tube.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until the bubbling is rapid and continuous.
-
The heat source is then removed. The liquid will begin to cool.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube[4][5].
-
2. Distillation Method
This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The liquid is heated to a boil.
-
The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the liquid is distilling at a steady rate. This stable temperature is the boiling point[4].
-
3. Reflux Method
This method involves heating the liquid to its boiling point and condensing the vapor back into the original flask.
-
Apparatus: Round-bottom flask, condenser, thermometer, and heating mantle.
-
Procedure:
-
The round-bottom flask is filled with the sample and a stir bar or boiling chips.
-
A condenser is attached vertically to the flask.
-
A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid.
-
The liquid is heated to a gentle reflux.
-
The temperature at which the vapor is continuously condensing and returning to the flask is recorded as the boiling point[4][5].
-
Density Determination
Density is the mass per unit volume of a substance.
1. Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume.
-
Apparatus: Pycnometer, analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
Structure-Property Relationship
The physical properties of this compound are a direct consequence of its molecular structure. The butyl group, being an alkyl chain, contributes to van der Waals forces. The chlorine atom, being electronegative, introduces a dipole moment, leading to dipole-dipole interactions. However, in aryl halides, the polarity is somewhat reduced due to the electron-donating resonance effect of the halogen with the benzene ring[6][7]. The overall intermolecular forces are a combination of these interactions, which in turn determine the energy required to overcome them, as reflected in the boiling point. The density is influenced by the mass of the constituent atoms and how they are packed in the liquid state.
Caption: Relationship between molecular structure and physical properties.
References
A Technical Guide to Determining the Solubility of 1-Butyl-4-chlorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-4-chlorobenzene is an aromatic organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for process design, reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of this compound, addressing the current gap in publicly available quantitative solubility data.
While specific experimental solubility values for this compound in a range of organic solvents are not readily found in scientific literature, this guide equips researchers with the necessary protocols to generate this critical data in-house. The following sections detail the principles and step-by-step procedures for two widely accepted methods for solubility determination: the gravimetric method and the UV/Vis spectroscopic method.
General Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound, possessing a nonpolar butyl chain and a moderately polar chlorobenzene (B131634) ring, is expected to exhibit good solubility in a range of nonpolar and moderately polar organic solvents. Factors influencing its solubility include the specific solvent used, temperature, and pressure.
Experimental Protocols for Solubility Determination
The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a given solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of this compound and transfer it to a sealable container (e.g., a screw-cap vial or flask).
-
Solvent Addition: Add a measured volume or mass of the desired organic solvent to the container.
-
Equilibration: Seal the container and agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-weighed, temperature-equilibrated syringe or pipette. It is crucial to avoid transferring any undissolved solid. Filtration through a syringe filter compatible with the organic solvent can be employed to ensure a clear solution.
-
Solvent Evaporation: Transfer the withdrawn saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Drying: Carefully evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the solute due to sublimation or decomposition.
-
Mass Determination: Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator and weigh it accurately. The difference between the final mass and the initial mass of the evaporating dish gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.
UV/Vis Spectroscopic Method
For compounds that absorb ultraviolet or visible light, such as this compound due to its aromatic ring, UV/Vis spectroscopy offers a sensitive and accurate method for determining solubility. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Experimental Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent used for the standards should be the same as the solvent in which the solubility will be determined, and it should be used as the blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Preparation of a Saturated Solution:
-
Follow steps 1-4 of the gravimetric method to prepare a saturated solution of this compound at a constant temperature and allow the undissolved solid to settle.
-
-
Sample Dilution:
-
Carefully withdraw a small, accurately known volume of the clear supernatant.
-
Dilute the withdrawn sample with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted sample at the same λmax used for the calibration curve.
-
-
Concentration Determination:
-
Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.
-
-
Solubility Calculation:
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specific temperature.
-
Data Presentation
While specific quantitative data for the solubility of this compound is not currently available in the literature, researchers who perform the experiments described above should organize their results in a clear and structured manner. The following table is a recommended format for presenting the experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) |
| e.g., Methanol | e.g., 25 | Data | Data |
| e.g., Ethanol | e.g., 25 | Data | Data |
| e.g., Acetone | e.g., 25 | Data | Data |
| e.g., Ethyl Acetate | e.g., 25 | Data | Data |
| e.g., Hexane | e.g., 25 | Data | Data |
| ... | ... | ... | ... |
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical relationships in solubility and a general experimental workflow for its determination.
Caption: Logical workflow for predicting solubility.
Caption: Workflow for solubility determination.
An In-depth Technical Guide to Cetylpyridinium Bromide (CAS No. 140-72-7)
A Note on CAS Number 15499-27-1: The CAS number provided in the topic, 15499-27-1, corresponds to the chemical compound 1-Butyl-4-chlorobenzene. This guide will briefly cover the properties of this compound before focusing on Cetylpyridinium (B1207926) Bromide (CAS No. 140-72-7), as the broader context of the query suggests it as the intended subject of interest for researchers in drug development.
Introduction to this compound (CAS No. 15499-27-1)
This compound is a chemical intermediate. Its known properties are summarized in the table below.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃Cl |
| Molecular Weight | 168.66 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 216.6 °C at 760 mmHg |
| Flash Point | 88 °C |
| Density | 1.008 g/cm³ |
| Refractive Index | 1.51 |
| LogP | 3.68 |
In-depth Technical Guide: Cetylpyridinium Bromide (CAS No. 140-72-7)
Overview
Cetylpyridinium Bromide (CPB), also known as 1-Hexadecylpyridinium bromide, is a cationic quaternary ammonium (B1175870) compound with a well-established role as a broad-spectrum antimicrobial agent and surfactant.[1] Its amphiphilic nature, consisting of a hydrophilic pyridinium (B92312) head and a long hydrophobic hexadecyl tail, allows it to disrupt microbial cell membranes, leading to cell lysis.[1][2] This property has led to its widespread use in pharmaceuticals, personal care products like mouthwashes, and as an industrial biocide.[1][3][4] Beyond its antimicrobial applications, recent research has unveiled its interactions with eukaryotic cell signaling pathways, making it a compound of interest for toxicological and drug development studies.
Chemical and Physical Properties
The key chemical and physical properties of Cetylpyridinium Bromide are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₃₈BrN |
| Molecular Weight | 384.44 g/mol |
| Appearance | White to cream-colored powder or waxy solid[3] |
| Melting Point | 64.5 °C |
| Solubility | Soluble in water, acetone, ethanol, and chloroform[3] |
| LogP | 1.83 |
| Critical Micelle Concentration (CMC) | 600–900 μM |
Biological Activity and Mechanism of Action
Antimicrobial Activity
The primary biological activity of Cetylpyridinium Bromide is its potent antimicrobial effect against a wide range of bacteria and fungi.[1][2]
Mechanism of Action: As a cationic surfactant, the positively charged pyridinium head of CPB electrostatically interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][5] The hydrophobic hexadecane (B31444) tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][5]
Eukaryotic Cell Interactions: Mast Cell Inhibition
Recent studies have shown that at concentrations well below its cytotoxic threshold, Cetylpyridinium Bromide can significantly impact eukaryotic cell signaling. Notably, it inhibits the degranulation of mast cells, key players in the immune and allergic response.[6]
Mechanism of Action: CPB interferes with calcium mobilization within mast cells, a critical step in the degranulation signaling cascade.[7] Antigen cross-linking of IgE-bound FcεRI receptors on the mast cell surface typically initiates a signaling pathway involving the activation of Syk kinase, leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ then triggers the release of calcium from the endoplasmic reticulum (ER). This initial release is followed by store-operated calcium entry (SOCE) from the extracellular space. CPB has been shown to inhibit both the release of calcium from the ER and the subsequent influx of extracellular calcium.[7][8] This disruption of calcium homeostasis prevents the downstream events required for the fusion of granules with the plasma membrane and the release of inflammatory mediators.
Mitochondrial Toxicity
Cetylpyridinium Bromide has also been identified as a mitochondrial toxicant. It can inhibit mitochondrial oxygen consumption and ATP synthesis at low micromolar concentrations.[9][10][11] This effect is observed in various cell types, including human keratinocytes and fibroblasts.[12][13] The proposed mechanism involves the inhibition of complex I of the electron transport chain.[9][10]
Experimental Protocols
Antimicrobial Activity Assessment (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Bromide against a specific bacterial strain.
Materials:
-
Cetylpyridinium Bromide (CPB) stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the CPB stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria, no CPB) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of CPB that completely inhibits visible bacterial growth.[8]
Mast Cell Degranulation Assay
This protocol measures the effect of Cetylpyridinium Bromide on antigen-induced degranulation in mast cells (e.g., RBL-2H3 cell line).
Materials:
-
RBL-2H3 mast cells
-
Anti-DNP IgE
-
DNP-BSA antigen
-
Cetylpyridinium Bromide (CPB)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well plates
Procedure:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells and resuspend in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of CPB for a specified time (e.g., 30-60 minutes).
-
Stimulate degranulation by adding DNP-BSA antigen.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate and add the β-hexosaminidase substrate.
-
Incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the degree of degranulation.[12][14]
Intracellular Calcium Mobilization Assay
This protocol assesses the impact of Cetylpyridinium Bromide on calcium signaling using a fluorescent calcium indicator.
Materials:
-
Adherent cells (e.g., RBL-2H3) cultured in black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Cetylpyridinium Bromide (CPB)
-
Agonist to stimulate calcium release (e.g., DNP-BSA for sensitized mast cells)
-
Fluorescence plate reader with an injection system
Procedure:
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[5]
-
Wash the cells to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a stable baseline fluorescence.
-
Inject the agonist (with or without pre-incubation with CPB) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm).[15] An increase in fluorescence corresponds to a rise in intracellular calcium.[5]
References
- 1. cusabio.com [cusabio.com]
- 2. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride [escholarship.org]
- 11. Antimicrobial cetylpyridinium chloride causes functional inhibition of mitochondria as potently as canonical mitotoxicants, nanostructural disruption of mitochondria, and mitochondrial Ca2+ efflux in living rodent and primary human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of 1-Butyl-4-chlorobenzene in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of 1-butyl-4-chlorobenzene in electrophilic aromatic substitution (EAS) reactions. The document outlines the theoretical principles governing these reactions, predicts product distributions, and provides detailed experimental protocols for key transformations. This information is critical for professionals engaged in organic synthesis and drug development, where precise control of chemical reactions is paramount.
Executive Summary
This compound presents a nuanced case for electrophilic aromatic substitution due to the competing electronic and steric effects of its substituents. The 1-butyl group is a weakly activating, ortho, para-directing group, while the chloro group is a deactivating, yet also ortho, para-directing group.[1][2] This guide will dissect these influences to predict the regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Detailed experimental methodologies and quantitative data, derived from analogous systems, are provided to serve as a practical resource for laboratory applications.
Theoretical Framework: Substituent Effects
The reactivity and regioselectivity of electrophilic substitution on this compound are governed by the interplay of the inductive and resonance effects of the butyl and chloro substituents, as well as steric hindrance.
-
1-Butyl Group: As an alkyl group, the 1-butyl substituent is an electron-donating group (EDG) through an inductive effect (+I). This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. The butyl group directs incoming electrophiles to the ortho and para positions. However, due to the para-position being occupied by the chlorine atom, substitution is directed to the positions ortho to the butyl group (C2 and C6). The steric bulk of the n-butyl group can hinder attack at the ortho positions to some extent, although less so than a tert-butyl group.[2][3]
-
Chloro Group: The chlorine atom is an electron-withdrawing group (EWG) via its inductive effect (-I), which deactivates the ring towards electrophilic attack, making it less reactive than benzene.[4][5] However, through resonance (+R), the lone pairs on the chlorine atom can donate electron density to the ring, particularly at the ortho and para positions. This resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho positions relative to the chlorine (C3 and C5), as the para position is blocked.[4]
Overall Reactivity: The deactivating inductive effect of the chlorine atom is generally stronger than the activating effect of the butyl group. Therefore, this compound is expected to be less reactive towards electrophilic substitution than benzene.
Regioselectivity: The positions C2 and C6 are activated by the butyl group, while positions C3 and C5 are activated by the chloro group's resonance effect. The directing influences are therefore antagonistic. However, the activating effect of the alkyl group is generally stronger in directing the substitution. Thus, the primary sites of electrophilic attack are predicted to be the positions ortho to the butyl group (C2 and C6). Due to the symmetry of the molecule, these two positions are equivalent.
Quantitative Data and Product Distribution
Direct quantitative data for the electrophilic substitution of this compound is scarce in the literature. However, by analyzing data from analogous compounds, we can estimate the expected product distributions.
| Electrophilic Substitution | Reagents | Analogous Compound | Product Distribution (Analogous Compound) | Estimated Major Product(s) for this compound |
| Nitration | HNO₃, H₂SO₄ | tert-Butylbenzene | ~16% ortho, ~8% meta, ~75% para[3] | 1-Butyl-4-chloro-2-nitrobenzene |
| Chlorobenzene (B131634) | ~30% ortho, ~70% para[3] | |||
| Halogenation (Bromination) | Br₂, FeBr₃ | tert-Butylbenzene | Predominantly para | 1-Bromo-4-butyl-2-chlorobenzene |
| Chlorobenzene | ~11% ortho, ~89% para | |||
| Sulfonation | SO₃, H₂SO₄ | Chlorobenzene | 0.95% ortho, 0.09% meta, 98.96% para[6] | 2-Butyl-5-chlorobenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Chlorobenzene | Predominantly para[7] | 1-(2-Butyl-5-chlorophenyl)ethan-1-one |
Experimental Protocols
The following protocols are adapted from established procedures for related compounds and provide a robust starting point for the electrophilic substitution of this compound.
Nitration of this compound
This procedure is adapted from standard nitration methods for deactivated aromatic compounds.[8]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.0 g of this compound to the cooled sulfuric acid with stirring.
-
Prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto 50 g of crushed ice.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Friedel-Crafts Acylation of this compound
This protocol is based on the Friedel-Crafts acylation of chlorobenzene.[7][9]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 5.5 g of anhydrous aluminum chloride and 20 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of 4.0 g of this compound and 2.1 g of acetyl chloride in 10 mL of anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 20 minutes, keeping the temperature below 5 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Slowly and carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ketone by vacuum distillation or column chromatography.
Sulfonation of this compound
This procedure is adapted from the sulfonation of chlorobenzene.[10][11]
Materials:
-
This compound
-
Fuming Sulfuric Acid (20% SO₃)
-
Saturated Sodium Chloride solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place 5.0 g of this compound.
-
Carefully and slowly add 10 mL of fuming sulfuric acid to the flask with stirring. The reaction is exothermic.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 50 mL of a saturated sodium chloride solution.
-
The sulfonic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
-
Recrystallize the crude product from a suitable solvent (e.g., water or dilute HCl) to obtain the purified sulfonic acid.
Conclusion
The electrophilic substitution of this compound is a process governed by a delicate balance of electronic and steric factors. While the chloro group deactivates the ring, the directing effects of both substituents must be considered to predict the regiochemical outcome. This guide provides a theoretical foundation and practical experimental protocols to aid researchers in the synthesis and functionalization of this and similar molecules. The provided data, though estimated from analogous systems, offers a valuable predictive tool for reaction planning and optimization. Further empirical studies are warranted to determine the precise quantitative outcomes of these reactions.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. youtube.com [youtube.com]
- 11. Write the equation of reaction of chlorobenzene Su class 12 chemistry CBSE [vedantu.com]
An In-depth Technical Guide to the Safety and Handling of 1-Butyl-4-chlorobenzene
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for 1-Butyl-4-chlorobenzene (CAS No: 15499-27-1), a compound used in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and environmental protection in the laboratory.
Chemical Identification and Physical Properties
This compound is a chlorinated aromatic hydrocarbon. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 15499-27-1 | [1] |
| Molecular Formula | C₁₀H₁₃Cl | [2][3] |
| Molecular Weight | 168.66 g/mol | [2][3] |
| Physical State | Liquid | [4] |
| Appearance | Colorless / Clear Liquid | [4] |
| Purity | ≥97.0% | [5][6] |
| Specific Gravity | 1.00 | [4] |
| Refractive Index | 1.51 | [4] |
| Condition to Avoid | Air Sensitive | [4] |
Note: Detailed data on properties like boiling point, melting point, and flash point for this compound are not consistently available in the provided search results. Data for the related compound Chlorobenzene should not be substituted.
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification provides a universally understood summary of the potential hazards.
| Hazard Classification | Category | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | GHS07 (Exclamation Mark)[2] |
| Acute Toxicity, Dermal | Category 4 | H312 | Warning | GHS07 (Exclamation Mark)[3] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Warning | GHS07 (Exclamation Mark)[3] |
Hazard Statements:
Primary Hazards:
-
The primary risks associated with this chemical are acute toxicity through oral, dermal, or inhalation routes.[3]
-
It is classified as an irritant.[3]
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of vapors.[7][8]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE. The following provides a baseline recommendation.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8] | |
| Skin Protection | Gloves: Handle with chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before use. Dispose of contaminated gloves properly.[7][10] Body Protection: Wear a complete suit or lab coat that protects against chemical splashes.[7][8] | |
| Respiratory Protection | If a risk assessment indicates that engineering controls are insufficient, use a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[7][8] |
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors or mists.[7][10]
-
Do not eat, drink, or smoke in the handling area.[11]
-
Use non-sparking tools and take precautionary measures against static discharge.[8][12]
-
Ground and bond containers and receiving equipment during transfers.[11]
-
Wash hands thoroughly after handling.[13]
Storage Conditions
-
Keep containers tightly closed when not in use.[14]
-
Store away from incompatible materials such as strong oxidizing agents.[13][14]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First-Aid Measures | Reference |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[8][15] | |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of tepid water for at least 15 minutes.[11][15] If skin irritation occurs, get medical advice.[13] | |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention. | |
| Ingestion | Do not induce vomiting. [16] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[13] Seek immediate medical attention. |
Experimental Protocol: Accidental Spill Response
This protocol outlines the steps for managing a small-scale laboratory spill (<100 mL) of this compound.
5.1 Pre-Response Actions
-
Ensure the spill response kit is stocked with appropriate absorbent materials (e.g., vermiculite, dry sand), personal protective equipment, and waste disposal bags/containers.
-
All personnel handling the substance must be trained on this protocol.
5.2 Spill Containment and Cleanup Methodology
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if vapors are significant, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Don PPE: At a minimum, don a lab coat, chemical safety goggles, and double-layered nitrile gloves. If the spill is large or ventilation is poor, a respirator may be required.
-
Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[14]
-
Collect Absorbent: Use non-sparking tools (e.g., plastic scoop) to carefully collect the contaminated absorbent material.[12]
-
Package Waste: Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, cleaning supplies) in accordance with institutional and local environmental regulations.[13]
-
Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.
Visualized Workflows
The following diagrams illustrate critical safety workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: First-Aid Decision Pathway for Chemical Exposure.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 15499-27-1 [sigmaaldrich.com]
- 3. Benzene, 1-butyl-4-chloro- | C10H13Cl | CID 524314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aarti-industries.com [aarti-industries.com]
- 12. louisville.edu [louisville.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.de [fishersci.de]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
Commercial Suppliers and Synthetic Applications of 1-Butyl-4-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 1-Butyl-4-chlorobenzene (CAS No. 15499-27-1). This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to pharmaceutical and materials science research. This document outlines key commercial suppliers, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates relevant chemical workflows.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. The purity and quantity offered can vary, catering to a range of research and development needs. Below is a summary of offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | Not specified | 1 g, 5 g |
| TCI America | >97.0% (GC) | 5 g, 25 g, 100 g |
| Fisher Scientific | 97.0+% | 5 g, 25 g |
| Lab Pro Inc. | Min. 97.0% (GC) | 25 g |
| SynQuest Laboratories | 96% | 25 g |
| American Custom Chemicals Corp. | 95.00% | 5 g, 25 g, 100 g |
| Crysdot | 95+% | 500 g |
| Jilin Haofei Import & Export | 99% | Bulk quantities |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃Cl |
| Molecular Weight | 168.66 g/mol |
| CAS Number | 15499-27-1 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 216.6 °C at 760 mmHg |
| Refractive Index | ~1.51 |
| Specific Gravity | ~1.00 |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a nickel-catalyzed cross-coupling reaction between a Grignard reagent and p-dichlorobenzene.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of p-dichlorobenzene (2.00 g, 13.61 mmol) and [NiCl(triphos)]PF₆ (0.050 g) in 20 mL of diethyl ether, cooled to -78 °C, add n-butylmagnesium chloride (7.0 mL of a 2M solution in ether, 14 mmol).
-
Reaction: The reaction mixture is allowed to reflux overnight.
-
Workup: After reflux, the reaction is quenched with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Purification: The crude product is purified by flash chromatography on silica (B1680970) gel using a 5% ethyl acetate/hexane eluent to yield this compound.[1]
Applications in Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. A representative protocol for the coupling of an aryl chloride with phenylboronic acid is provided below. While this specific protocol uses chlorobenzene (B131634), the reaction conditions can be adapted for this compound.
-
Reagents: In a reaction vessel, combine chlorobenzene (6.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst (e.g., MS/Pd, 1.3 µmol Pd), and potassium carbonate (K₂CO₃, 3.0 mmol).[2]
-
Solvent: Add dimethylformamide (DMF, 5.0 mL) and water (0.1 mL).[2]
-
Reaction Conditions: Heat the mixture at 130 °C.[2] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A general protocol for the Sonogashira coupling is described below, which can be adapted for this compound.
-
Reaction Setup: To a solution of the aryl halide (e.g., this compound, 1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF-DMA 9:1), add a palladium catalyst (e.g., 5% Pd on alumina) and a copper(I) co-catalyst (e.g., Cu₂O on alumina).[3]
-
Reaction Conditions: The reaction mixture is heated (e.g., to 75-80 °C) and stirred under an inert atmosphere.[3] Reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, water is added, and the product is extracted with an organic solvent (e.g., hexane). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.[3]
Role as a Pharmaceutical Intermediate
While direct pharmacological data for this compound is limited, its structural motifs are present in various biologically active molecules. The butylphenyl group is a common feature in compounds explored in drug discovery. For instance, derivatives of 1-butyl-4-methoxybenzene have been investigated for their antimicrobial, anticancer, and antioxidant properties.[4] Furthermore, the related compound Butamben (Butyl 4-aminobenzoate) is used as a topical local anesthetic.[5]
The chemical reactivity of this compound allows it to serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The butyl group can be functionalized, and the chlorine atom can be readily displaced or used in cross-coupling reactions to introduce a wide range of substituents, thereby enabling the generation of diverse chemical libraries for drug screening.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Butyl-4-chlorobenzene from Chlorobenzene and 1-Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-butyl-4-chlorobenzene, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The protocol details a robust method for the Friedel-Crafts alkylation of chlorobenzene (B131634) with 1-butanol (B46404), utilizing aluminum chloride as a Lewis acid catalyst. This application note includes detailed experimental procedures, safety precautions, characterization data, and visual representations of the reaction pathway and workflow to ensure reproducible and safe execution in a laboratory setting.
Introduction
Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] This reaction typically involves the alkylation of an aromatic compound using an alkyl halide or an alcohol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the alkylating agent to generate a carbocation or a related electrophilic species.[1]
In this application, we describe the synthesis of this compound by the alkylation of chlorobenzene with 1-butanol. The chloro-substituent on the benzene (B151609) ring is a deactivating but ortho-, para-directing group. Consequently, the butylation is expected to yield a mixture of ortho- and para-isomers, with the para-isomer being the major product due to reduced steric hindrance. The resulting this compound can serve as a key building block in the synthesis of more complex molecules in medicinal chemistry and materials science.
Reaction and Mechanism
The Friedel-Crafts alkylation of chlorobenzene with 1-butanol is catalyzed by aluminum chloride. The reaction mechanism involves the initial activation of 1-butanol by the Lewis acid to form a highly reactive electrophile. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product and regenerating the catalyst.
Caption: Reaction mechanism for the Friedel-Crafts alkylation.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Chlorobenzene | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| 1-Butanol | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for the reaction. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | LabChem | For neutralization. |
| Brine (Saturated NaCl) | Aqueous solution | LabChem | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | For drying the organic phase. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a calcium chloride drying tube
-
Addition funnel (125 mL)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure
Reaction Setup:
-
Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
The entire apparatus should be flame-dried or oven-dried before use and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
Reagent Addition:
-
To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane.
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
In the addition funnel, prepare a solution of chlorobenzene (22.5 g, 0.20 mol) and 1-butanol (7.4 g, 0.10 mol) in 50 mL of anhydrous dichloromethane.
-
Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture is maintained below 5°C.
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up:
-
Upon completion, cool the reaction mixture again in an ice-water bath.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of 1 M HCl. Stir vigorously until all the aluminum salts have dissolved.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash them sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification:
-
The crude product, which will be a mixture of ortho- and para-isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes). The para-isomer is the major product.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Chlorobenzene | C₆H₅Cl | 112.56 | 132 | 1.11 |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.81 |
| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |
| This compound | C₁₀H₁₃Cl | 168.66 | 216.6 | 1.008 |
Expected Product Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques. The following data is based on literature values.[2]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 7.22 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 2.59 (t, 2H, -CH₂-Ar), 1.58 (m, 2H, -CH₂-), 1.34 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃) |
| IR (neat, cm⁻¹) | 2958 (s), 2930 (s), 2859 (s), 1492 (s), 1466 (m), 1091 (m), 1016 (s), 820 (s) |
| Mass Spec (EI) | m/z (%): 168 (M⁺, 25), 125 (100), 91 (20) |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chlorobenzene: Flammable liquid and vapor. Harmful if inhaled and causes skin irritation.[3]
-
1-Butanol: Flammable liquid and vapor. Harmful if swallowed and causes serious eye damage.[4]
-
Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic hydrogen chloride gas. Must be handled in a dry, inert atmosphere.[5]
-
This compound: Harmful if swallowed.[6]
The quenching of the reaction with water is highly exothermic and should be performed slowly and with caution in an ice bath.
Conclusion
The described protocol offers a reliable method for the synthesis of this compound from readily available starting materials. By following the detailed procedure and adhering to the safety guidelines, researchers can effectively produce this important chemical intermediate for further applications in drug discovery and materials science. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
- 1. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzene, 1-butyl-4-chloro- | C10H13Cl | CID 524314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki Coupling of 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-butyl-4-chlorobenzene as an aryl chloride substrate. Due to the relatively low reactivity of aryl chlorides compared to their bromide and iodide counterparts, these reactions often necessitate the use of specialized, highly active palladium catalyst systems. The protocols and data presented herein are based on established methodologies for the coupling of challenging aryl chlorides and serve as a comprehensive guide for reaction optimization and execution.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, vinylarenes, and alkylarenes.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in medicinal chemistry and materials science. This compound is a valuable building block, and its successful coupling provides access to a wide range of substituted butylbenzene (B1677000) derivatives. The primary challenge in using this compound lies in the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[3] Consequently, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl chlorides with various boronic acids. These conditions can serve as a starting point for the optimization of reactions involving this compound.
Table 1: Suzuki Coupling of Aryl Chlorides with Arylboronic Acids
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (10:1) | 100 | 18 | 85 |
| 2 | 4-Chloroanisole | Phenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453) | 100 | 12 | 92 |
| 3 | Chlorobenzene | 4-Methoxyphenylboronic Acid | Pd/C (0.05) | - | K₂CO₃ (2) | H₂O | 130 | 3.5 | 98 |
| 4 | This compound | Phenylboronic Acid | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Toluene | 110 | 24 | ~90 (Estimated) |
Table 2: Suzuki Coupling of Aryl Chlorides with Alkylboronic Acids/Esters
| Entry | Aryl Chloride | Alkylboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | n-Hexylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 80 | 48 | 75 |
| 2 | 4-Chlorotoluene | Potassium n-butyltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 18 | 88 |
| 3 | This compound | n-Butylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | ~80 (Estimated) |
Table 3: Suzuki Coupling of Aryl Chlorides with Vinylboronic Acids/Esters
| Entry | Aryl Chloride | Vinylboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 91 |
| 2 | This compound | Potassium vinyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 16 | ~85 (Estimated) |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with different classes of boronic acids. Note: These are generalized procedures and may require optimization for specific substrates and desired scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Deionized water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Coupling of this compound with an Alkylboronic Acid Pinacol Ester
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.022 mmol, 2.2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and cesium carbonate to a dry reaction vessel.
-
Add this compound and the alkylboronic acid pinacol ester.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol 3: Coupling of this compound with Potassium Vinyltrifluoroborate
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) (4 mL)
-
Deionized water (1 mL)
-
-
Procedure:
-
To a dry Schlenk tube, add this compound, potassium vinyltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add the degassed THF and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 16-24 hours.
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Formation of 4-Butylphenylmagnesium Chloride from 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the Grignard reagent 4-butylphenylmagnesium chloride from 1-butyl-4-chlorobenzene. The formation of Grignard reagents from aryl chlorides is often challenging due to their lower reactivity compared to aryl bromides or iodides. These notes outline effective methods for magnesium activation and detail a comprehensive experimental protocol to achieve a high yield of the desired organometallic reagent. The information is intended to guide researchers in the successful preparation and subsequent use of this valuable synthetic intermediate.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of these reagents from aryl chlorides, such as this compound, can be sluggish and difficult to initiate. This is attributed to the stronger carbon-chlorine bond and the passivating oxide layer on the surface of the magnesium metal. To overcome these challenges, specific activation of the magnesium and carefully controlled reaction conditions are paramount. This protocol details a robust method for the preparation of 4-butylphenylmagnesium chloride, a key intermediate for the introduction of the 4-butylphenyl moiety in the synthesis of pharmaceuticals and other complex organic molecules.
Key Considerations for Grignard Reagent Formation from Aryl Chlorides
Several factors are critical for the successful formation of Grignard reagents from aryl chlorides:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[1]
-
Magnesium Activation: The removal of the passivating magnesium oxide layer is crucial for initiating the reaction. Several methods can be employed, including chemical activation with reagents like iodine or 1,2-dibromoethane (B42909), or mechanical activation.[2][3]
-
Solvent Choice: Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential to solvate and stabilize the Grignard reagent. For less reactive aryl chlorides, higher boiling point solvents like THF are often preferred to allow for higher reaction temperatures.[3]
-
Initiation: The start of the Grignard reaction is often indicated by a gentle reflux or a change in the appearance of the reaction mixture. Patience and careful observation are key during this stage.
Experimental Protocols
Protocol 1: Synthesis of 4-Butylphenylmagnesium Chloride
This protocol is adapted from established procedures for the formation of Grignard reagents from challenging aryl chlorides.[4]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (approx. 5 mol %)
-
Iodine (one small crystal, optional)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon balloon setup
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine (optional, as a visual indicator of anhydrous conditions).
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound and 1,2-dibromoethane in the remaining anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.
-
Reaction Start: Stir the mixture. The reaction may be initiated by gentle warming with a heat gun. The initiation is indicated by the disappearance of the iodine color (if used), the evolution of gas (ethane from the 1,2-dibromoethane), and a gentle refluxing of the solvent.
-
Addition of Aryl Chloride: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final Grignard reagent solution should appear as a dark grey or brownish suspension.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on literature for similar Grignard reagent formations from aryl chlorides.[4]
| Parameter | Value | Notes |
| Reactant | This compound | |
| Magnesium | 1.2 equivalents | Excess magnesium ensures complete reaction. |
| Solvent | Anhydrous THF | Higher boiling point facilitates reaction with less reactive chlorides. |
| Activator | 1,2-Dibromoethane (5 mol %) | Chemical activation is crucial for initiation. |
| Reaction Temperature | Reflux (approx. 66 °C in THF) | |
| Reaction Time | 2-4 hours | Includes addition and subsequent reflux. |
| Expected Yield | >90% | Based on similar preparations from aryl chlorides.[4] |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Nitration of 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration of 1-butyl-4-chlorobenzene, a classic example of an electrophilic aromatic substitution reaction. The information presented here is intended to guide researchers in the synthesis, purification, and characterization of the resulting nitroaromatic compounds.
Introduction
The nitration of substituted benzenes is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. In the case of this compound, the presence of both an activating alkyl group (butyl) and a deactivating but ortho-, para-directing halogen (chloro) presents an interesting case for regioselectivity. This protocol outlines the standard procedure using a mixed acid (sulfuric and nitric acid) approach.
Reaction Principle
The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of this compound then attacks the nitronium ion. The directing effects of the substituents on the ring determine the position of the incoming nitro group. The butyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Given that the para position to the chloro group is occupied by the butyl group (and vice-versa), the nitro group will primarily add to the positions ortho to the chloro group, which are also meta to the butyl group, and ortho to the butyl group, which is also ortho to the chloro group. The primary product is expected to be 1-butyl-4-chloro-2-nitrobenzene due to the directing effects of both substituents.
Experimental Protocol
Safety Precautions: This reaction involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.
Materials and Equipment:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Rotary evaporator
-
Column chromatography setup (silica gel, appropriate eluent system)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. Once cooled, add concentrated nitric acid dropwise while maintaining the temperature below 10 °C. This mixture should be prepared fresh before use.
-
Reaction Setup: In a separate flask, dissolve this compound in a minimal amount of a suitable inert solvent if necessary, although it can often be used neat. Cool this flask in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the stirred solution of this compound using a dropping funnel. Carefully monitor the temperature and maintain it between 0 and 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for a specified time, then let it warm to room temperature and stir for an additional period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: The primary isomers formed can be separated and purified using column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the isomers, but a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point.
Data Presentation
The following tables provide representative data for the nitration of chlorobenzene (B131634), which can be used as an estimation for the nitration of this compound. Actual results may vary.
Table 1: Representative Reaction Conditions for Nitration of Chlorobenzene
| Parameter | Value | Reference |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 | General Practice |
| Temperature | 50-60 °C | [1] |
| Reaction Time | 30-120 seconds (in micro-reactor) | [2] |
| Conversion | >97% | [2] |
Table 2: Expected Products from the Nitration of this compound
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Butyl-4-chloro-2-nitrobenzene | (Structure Diagram) | C₁₀H₁₂ClNO₂ | 213.66 |
Table 3: Hypothetical Isomer Distribution in the Nitration of Chlorobenzene
| Isomer | Percentage | Reference |
| ortho-nitrochlorobenzene | 30-34% | [1][3] |
| para-nitrochlorobenzene | 65-70% | [1][3] |
| meta-nitrochlorobenzene | ~1% | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
References
Application of 1-Butyl-4-chlorobenzene in Agrochemical Development: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the 1-butyl-4-chlorophenyl moiety in the development of modern agrochemicals. While 1-Butyl-4-chlorobenzene is not typically used as a primary starting material, its structural components are integral to the synthesis of potent fungicides, most notably Myclobutanil (B1676884). This application note will focus on the synthesis, mode of action, and efficacy of Myclobutanil as a prime example of the utility of the 4-chlorophenyl and butyl groups in agrochemical design.
Introduction: The Role of the 1-Butyl-4-chlorophenyl Moiety
The 1-butyl-4-chlorophenyl structural motif is a key feature in certain agrochemicals, contributing to their biological activity. The chlorophenyl group is a common pharmacophore in many pesticides, while the butyl group can influence lipophilicity, which affects the compound's uptake and transport within the target organism. Although direct synthesis from this compound is not the standard industrial route, understanding its relationship to active ingredients provides valuable insight for the design of new crop protection agents.
Case Study: Myclobutanil - A Potent Triazole Fungicide
Myclobutanil is a broad-spectrum systemic fungicide with protective and curative action.[1] It is widely used to control a variety of fungal diseases in crops such as grapes, apples, and vegetables.[2] Its chemical structure, α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, prominently features the core components of this compound.[3]
Synthesis of Myclobutanil
The industrial synthesis of Myclobutanil typically starts from 4-chlorobenzyl cyanide (p-chlorophenylacetonitrile). The following is a representative multi-step synthesis:
Step 1: Alkylation of 4-chlorobenzyl cyanide
The first key step involves the addition of the butyl group to the carbon atom adjacent to the 4-chlorophenyl ring. This is typically achieved through an alkylation reaction.
Step 2: Introduction of a reactive group for triazole addition
A reactive leaving group is introduced to facilitate the subsequent nucleophilic substitution by the triazole ring.
Step 3: Reaction with 1,2,4-triazole
The final step is the formation of the triazole ring, which is crucial for the fungicidal activity.
A common synthetic pathway is outlined below:
Mode of Action of Myclobutanil
Myclobutanil belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs).[4] Specifically, it inhibits the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol.[2][5] Ergosterol is a vital component of fungal cell membranes. Its depletion disrupts membrane integrity and function, ultimately leading to the death of the fungal cell.[5]
Quantitative Data: Efficacy of Myclobutanil
The efficacy of Myclobutanil has been demonstrated against a wide range of fungal pathogens. The following table summarizes representative data on its effectiveness.
| Fungal Pathogen | Crop | Efficacy Metric | Result | Reference |
| Uncinula necator (Powdery Mildew) | Grapes | ED50 (Mycelial Growth Inhibition) | 0.075 µg/ml | [6] |
| Powdery Mildew | Chilli | Percent Disease Intensity (PDI) Reduction | Significant reduction compared to untreated control | [7] |
| Guignardia bidwellii (Black Rot) | Grapes | Control of Lesion Formation | >95% control when applied preventatively | [6] |
Experimental Protocols
Protocol for the Synthesis of Myclobutanil Intermediate: 2-(4-chlorophenyl)hexanenitrile
This protocol is based on established industrial synthesis methods.[1][8][9]
Materials:
-
4-chlorobenzyl cyanide
-
n-Chlorobutane
-
Phase-transfer catalyst (e.g., tetrapropylammonium (B79313) bromide)
-
Concentrated sodium hydroxide (B78521) solution
-
Toluene
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-chlorobenzyl cyanide and a catalytic amount of tetrapropylammonium bromide in toluene, add n-chlorobutane.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while maintaining the temperature at 60-70°C.
-
Continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 2-(4-chlorophenyl)hexanenitrile.
-
Purify the crude product by vacuum distillation.
Hypothetical Protocol for the Synthesis of 2-(4-chlorophenyl)hexanenitrile from this compound
This protocol outlines a plausible, though not standard, synthetic route.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (or a safer alternative solvent)
-
Sodium cyanide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Benzylic Bromination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of a radical initiator.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-bromo-1-(4-chlorophenyl)butane.
-
-
Cyanation:
-
In a separate flask, dissolve the crude 1-bromo-1-(4-chlorophenyl)butane in DMSO.
-
Add sodium cyanide portion-wise, ensuring the temperature does not rise excessively.
-
Stir the mixture at room temperature for several hours until the reaction is complete.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography or vacuum distillation to obtain 2-(4-chlorophenyl)hexanenitrile.
-
Conclusion
While this compound is not a direct precursor in the large-scale synthesis of major agrochemicals, its constituent parts, the 4-chlorophenyl and butyl groups, are essential for the biological activity of potent fungicides like Myclobutanil. The synthetic protocols and mode of action analysis provided herein illustrate the importance of this chemical scaffold in the design and development of effective crop protection agents. Further research into derivatives of this structure could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
References
- 1. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]
- 2. mediabros.store [mediabros.store]
- 3. Myclobutanil | C15H17ClN4 | CID 6336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myclobutanil - Wikipedia [en.wikipedia.org]
- 5. Myclobutanil 25% EC: Triazole Systemic Fungicide for Crop Disease Control [smagrichem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. CN102060791B - Preparation method of myclobutanil as a triazole bactericide - Google Patents [patents.google.com]
- 9. CN1055609C - Process for preparing agricultural fungicide myclobutanil - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Butyl-4-chlorobenzene as a Versatile Starting Material for Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-butyl-4-chlorobenzene as a foundational scaffold for the synthesis of novel organic compounds with potential applications in materials science and drug discovery. The protocols detailed below leverage modern palladium-catalyzed cross-coupling reactions to generate diverse molecular architectures.
Application Note 1: Synthesis of 4-Butyl-4'-cyanobiphenyl, a Nematic Liquid Crystal
The 4-alkyl-4'-cyanobiphenyls are a well-established class of nematic liquid crystals, crucial components in liquid crystal displays (LCDs)[1]. The synthesis of these materials can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex[2]. This compound serves as an ideal starting material, providing the butyl-substituted phenyl moiety.
Experimental Protocol: Suzuki-Miyaura Coupling for 4-Butyl-4'-cyanobiphenyl
This protocol outlines the synthesis of 4-butyl-4'-cyanobiphenyl from this compound and 4-cyanophenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water in a 4:1 ratio to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-butyl-4'-cyanobiphenyl as a white solid.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |
| This compound | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | 85-95 |
Application Note 2: Synthesis of Novel N-Aryl Amines as Pharmaceutical Intermediates
The N-aryl amine moiety is a common feature in many biologically active molecules and pharmaceutical agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines under relatively mild conditions[3][4]. Using this compound as the starting material, various anilines can be introduced to generate novel N-aryl amine derivatives.
Experimental Protocol: Buchwald-Hartwig Amination for 4-Butyl-N-phenylaniline
This protocol describes the synthesis of 4-butyl-N-phenylaniline from this compound and aniline (B41778).
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) to a dry Schlenk tube.
-
Add anhydrous toluene to the Schlenk tube.
-
In a separate flask, dissolve this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-butyl-N-phenylaniline.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst System | Base | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | 80-90 |
Application Note 3: Development of Novel Antifungal Agents
Biphenyl (B1667301) derivatives have shown promise as antifungal agents[5][6][7][8]. The flexible synthesis of substituted biphenyls via Suzuki-Miyaura coupling allows for the exploration of a wide chemical space to optimize biological activity. Starting from this compound, novel biphenyl compounds can be synthesized and screened for their antifungal properties.
Protocol 3a: Synthesis of a Novel Biphenyl Derivative
This protocol outlines the synthesis of a representative novel biphenyl derivative, 4-butyl-3'-methoxybiphenyl, for subsequent biological evaluation.
Reaction Scheme:
Caption: Synthesis of a biphenyl derivative for antifungal screening.
Materials:
-
This compound
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
Follow the general procedure for Suzuki-Miyaura coupling as described in Protocol 1, substituting the appropriate reactants, catalyst, and base as indicated in the reaction scheme above.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst System | Base | Yield (%) |
| This compound | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 90-98 |
Protocol 3b: In Vitro Antifungal Susceptibility Testing
This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized biphenyl derivative against a fungal strain, such as Candida albicans.
Experimental Workflow:
Caption: Workflow for antifungal susceptibility testing.
Procedure:
-
Prepare a stock solution of the test compound (e.g., 4-butyl-3'-methoxybiphenyl) in dimethyl sulfoxide (B87167) (DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.
-
Prepare a standardized fungal inoculum of Candida albicans according to CLSI guidelines.
-
Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Quantitative Data (Representative):
| Compound | Fungal Strain | MIC (µg/mL) |
| 4-Butyl-3'-methoxybiphenyl | Candida albicans | 8 - 64 |
| Fluconazole (Control) | Candida albicans | 0.25 - 2 |
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajptonline.com [ajptonline.com]
- 6. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Experimental procedure for the oxidation of the butyl group in 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alkyl chains on aromatic rings is a critical transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals and fine chemicals. This document outlines a robust and detailed experimental procedure for the conversion of 1-butyl-4-chlorobenzene to 4'-chlorobutyrophenone (B3024919). Direct oxidation of the benzylic methylene (B1212753) group to a ketone without cleavage of the alkyl chain can be challenging, as strong oxidizing agents often lead to the formation of the corresponding carboxylic acid. Therefore, a reliable two-step protocol is presented, involving an initial selective benzylic bromination followed by oxidation of the resulting benzylic bromide. This method offers high selectivity and provides a practical route to the desired ketone.
Reaction Scheme
Step 1: Benzylic Bromination
Step 2: Kornblum Oxidation
Experimental Protocols
Protocol 1: Benzylic Bromination of this compound
This procedure details the selective bromination of the benzylic position of this compound using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.[1][2][3][4]
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (approximately 5 mL per gram of starting material).
-
Addition of Reagents: To the solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) or GC (Gas Chromatography) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 1-bromo-1-(4-chlorophenyl)butane. The crude product can be used directly in the next step or purified further by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Kornblum Oxidation of 1-Bromo-1-(4-chlorophenyl)butane
This protocol describes the oxidation of the benzylic bromide to the corresponding ketone using dimethyl sulfoxide (B87167) (DMSO).[5][6]
Materials and Reagents:
-
1-Bromo-1-(4-chlorophenyl)butane (from Protocol 1)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (B128534) (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1-bromo-1-(4-chlorophenyl)butane (1.0 eq) in anhydrous DMSO (approximately 10 mL per gram of bromide).
-
Addition of Base: Add a base, such as triethylamine (2.5 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Reaction: Heat the mixture to a temperature between 100-150°C. The progress of the reaction should be monitored by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a mixture of water and diethyl ether (or ethyl acetate).
-
Separate the organic layer and wash it several times with water to remove the DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 4'-chlorobutyrophenone can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Data Presentation
| Parameter | Benzylic Bromination | Kornblum Oxidation |
| Starting Material | This compound | 1-Bromo-1-(4-chlorophenyl)butane |
| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide | Dimethyl Sulfoxide, Triethylamine |
| Solvent | Carbon Tetrachloride | - |
| Reaction Temperature | ~ 77°C (Reflux) | 100-150°C |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-85% (crude) | 60-75% (purified) |
| Product | 1-Bromo-1-(4-chlorophenyl)butane | 4'-Chlorobutyrophenone |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of 4'-chlorobutyrophenone.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 6. DMSO Oxidation [ursula.chem.yale.edu]
Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Using 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the nematic liquid crystal 4'-butyl-4-cyanobiphenyl, utilizing 1-butyl-4-chlorobenzene as a key starting material. The synthesis is based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Introduction
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has led to their widespread use in display technologies, such as LCDs. The 4-alkyl-4'-cyanobiphenyls are a well-studied class of nematic liquid crystals. In this protocol, we describe the synthesis of 4'-butyl-4-cyanobiphenyl, a compound that exhibits a nematic phase at a temperature range suitable for various applications. The synthesis involves the coupling of this compound with 4-cyanophenylboronic acid.
Data Presentation
The physical properties of the synthesized 4'-butyl-4-cyanobiphenyl are summarized in the table below.
| Property | Value |
| Chemical Name | 4'-Butyl-4-cyanobiphenyl |
| Abbreviation | 4CB |
| Molecular Formula | C₁₇H₁₇N |
| Molecular Weight | 235.33 g/mol |
| Melting Point | 14.5 °C |
| Clearing Point (N-I) | 47-48 °C |
Experimental Protocols
This section details the experimental procedure for the synthesis of 4'-butyl-4-cyanobiphenyl via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water, deionized
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hexane
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
Polarized optical microscope with a hot stage
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.
-
Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.
-
Inert Atmosphere: Purge the main reaction flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane to dissolve the organic product. Separate the organic layer from the aqueous layer. Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Characterization: The final product, 4'-butyl-4-cyanobiphenyl, should be a white crystalline solid. Confirm the identity and purity of the compound using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Phase Transition Analysis: Determine the melting point and the nematic-isotropic transition (clearing point) of the purified product using a melting point apparatus and a polarized optical microscope equipped with a hot stage.
Visualizations
Synthesis Pathway:
Caption: Synthesis of 4'-butyl-4-cyanobiphenyl via Suzuki-Miyaura coupling.
Experimental Workflow:
Caption: Workflow for the synthesis and characterization of 4'-butyl-4-cyanobiphenyl.
Application Notes and Protocols: Scale-up Synthesis of 1-Butyl-4-chlorobenzene for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 1-Butyl-4-chlorobenzene, a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients. This document outlines the prevalent synthesis methodology, key reaction parameters, purification strategies, and safety considerations pertinent to large-scale production.
Introduction
This compound is a substituted aromatic hydrocarbon with growing importance in the chemical and pharmaceutical industries. Its utility as a building block stems from the presence of both an alkyl chain and a reactive chlorine atom on the benzene (B151609) ring, allowing for a variety of subsequent chemical modifications. Industrial applications include its use as an intermediate in the synthesis of liquid crystals, agrochemicals, and pharmaceutical compounds. The primary challenge in its large-scale synthesis is achieving high regioselectivity for the para-isomer while minimizing the formation of ortho- and meta-isomers, as well as preventing polyalkylation and carbocation rearrangement.
Synthesis Methodology: Friedel-Crafts Alkylation
The most economically viable and widely employed method for the industrial synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene (B131634).[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of chlorobenzene with a butanoylating agent in the presence of a Lewis acid catalyst.
A common approach utilizes 1-chlorobutane (B31608) as the alkylating agent and aluminum chloride (AlCl₃) as the catalyst.[1][2] However, to overcome the challenges of carbocation rearrangement and to enhance the yield of the desired para-isomer, modern industrial processes often employ shape-selective catalysts such as zeolites.[4][5][6] Zeolites offer the advantage of promoting regioselectivity towards the para-isomer due to the steric constraints of their porous structure.
Experimental Protocols
Scale-up Synthesis of this compound using a Shape-Selective Zeolite Catalyst
This protocol describes a representative industrial-scale synthesis process.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, reflux condenser, and addition funnel.
-
Chlorobenzene (reactant)
-
1-Butanol (reactant)
-
Shape-selective zeolite catalyst (e.g., H-ZSM-5)
-
Inert gas supply (Nitrogen or Argon)
-
Quenching solution (e.g., cold water or dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Fractional distillation unit
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by heating under a stream of inert gas to remove any adsorbed moisture.
-
Reactor Charging: The reactor is charged with chlorobenzene and the activated zeolite catalyst under an inert atmosphere.
-
Reaction Initiation: The mixture is heated to the desired reaction temperature (typically between 120°C and 180°C).
-
Reactant Addition: 1-Butanol is slowly added to the reactor over a period of several hours to control the reaction rate and temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of chlorobenzene and the selectivity for this compound.
-
Reaction Quench: Upon completion, the reaction mixture is cooled and the catalyst is separated by filtration. The filtrate is then quenched by washing with water or a dilute acid solution to remove any remaining catalyst residues.
-
Work-up and Extraction: The organic layer is separated, washed with brine, and dried over a suitable drying agent.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the high-purity this compound.
Data Presentation
Table 1: Key Reaction Parameters for Scale-up Synthesis
| Parameter | Typical Range | Rationale |
| Reactants | Chlorobenzene, 1-Butanol | 1-Butanol is a readily available and cost-effective butanoylating agent. |
| Catalyst | Shape-selective zeolite (e.g., H-ZSM-5) | Promotes high para-selectivity and can be regenerated and reused.[4][5][6] |
| Molar Ratio (Chlorobenzene:1-Butanol) | 3:1 to 5:1 | An excess of chlorobenzene is used to minimize polyalkylation. |
| Catalyst Loading | 5-15 wt% relative to chlorobenzene | Optimizes reaction rate while minimizing cost. |
| Temperature | 120 - 180 °C | Balances reaction rate and catalyst stability. |
| Pressure | Atmospheric or slightly elevated | To maintain liquid phase at reaction temperature. |
| Reaction Time | 4 - 12 hours | Dependent on temperature, catalyst loading, and desired conversion. |
Table 2: Product Specifications and Purity
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Purity (as this compound) | ≥ 99.0% | Gas Chromatography (GC)[7][8] |
| Isomer Distribution (para/ortho/meta) | para: ≥ 98% | Gas Chromatography (GC) |
| Moisture Content | ≤ 0.1% | Karl Fischer Titration |
| Boiling Point | 218-220 °C at 760 mmHg | Distillation |
Visualization of Experimental Workflow
Caption: Industrial synthesis workflow for this compound.
Safety Considerations
All procedures should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chlorobenzene: Flammable liquid and harmful if swallowed or inhaled.
-
1-Butanol: Flammable liquid and vapor. Causes skin and eye irritation.
-
Aluminum Chloride (if used): Reacts violently with water. Causes severe skin burns and eye damage.
-
Zeolite Catalysts: May cause respiratory irritation. Handle in a fume hood.
Refer to the Safety Data Sheets (SDS) for all chemicals before use. The reactor should be equipped with pressure relief devices. Emergency procedures for chemical spills and fires should be in place.
Industrial Applications
High-purity this compound is a versatile intermediate used in:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[9][10][11][12]
-
Liquid Crystal Displays: In the manufacturing of liquid crystal molecules.[13]
-
Agrochemicals: As a building block for certain herbicides and pesticides.
-
Fine Chemicals and Research: Utilized in the synthesis of specialty chemicals and as an analytical reference standard.[14]
The stringent purity requirements of these applications, particularly in the pharmaceutical and electronics industries, necessitate the robust and well-controlled synthesis and purification processes outlined in these notes.
References
- 1. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. mt.com [mt.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. labproinc.com [labproinc.com]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 11. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active Pharmaceutical Ingredient Intermediate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. esslabshop.com [esslabshop.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butyl-4-chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butyl-4-chlorobenzene. The primary focus is on the Friedel-Crafts alkylation of chlorobenzene (B131634), a common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of chlorobenzene with a butylating agent, such as 1-chlorobutane (B31608) or 1-butanol (B46404), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this Friedel-Crafts alkylation can be attributed to several factors, including carbocation rearrangement, polyalkylation, and catalyst deactivation.[3][4][5] A thorough troubleshooting guide is provided in the next section to address these specific issues.
Q3: What are the expected side products in this synthesis?
A3: The primary side products are isomers of butylchlorobenzene, such as 1-butyl-2-chlorobenzene, due to the ortho-para directing nature of the chloro group.[6] Additionally, rearrangement of the n-butyl carbocation to the more stable sec-butyl carbocation can lead to the formation of (sec-butyl)chlorobenzene isomers.[7] Polyalkylation can also occur, resulting in dibutylchlorobenzene species.[5]
Q4: How can I minimize the formation of the ortho isomer?
A4: The formation of the para isomer is generally favored due to reduced steric hindrance.[8] Lowering the reaction temperature can enhance the selectivity for the para product.[3]
Q5: Is it possible to use 1-butanol directly as the alkylating agent?
A5: Yes, 1-butanol can be used as an alkylating agent in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid.[4] The acid facilitates the formation of the butyl carbocation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[8] 2. Carbocation Rearrangement: The primary n-butyl carbocation can rearrange to a more stable secondary carbocation, leading to undesired products.[4][7] 3. Insufficient Reaction Temperature: The reaction may not have enough energy to proceed. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid catalyst.[8] 2. Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress rearrangement.[3] Alternatively, a less reactive alkylating agent or a milder Lewis acid could be tested. 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the reaction progress using techniques like TLC or GC. |
| Formation of Multiple Isomers | 1. Lack of Regioselectivity: The chloro group directs incoming electrophiles to both ortho and para positions.[6] 2. Carbocation Rearrangement: As mentioned above, this leads to sec-butylated products.[7] | 1. Temperature Control: Lower temperatures generally favor the formation of the para isomer.[3] 2. Alternative Synthetic Route: For high purity of the linear butyl chain, consider Friedel-Crafts acylation with butanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to convert the ketone to an alkyl group. This avoids carbocation rearrangement.[4] |
| Polyalkylation | The product, this compound, is more activated towards further alkylation than the starting material, chlorobenzene. | Use an Excess of Chlorobenzene: Employing a large molar excess of chlorobenzene relative to the butylating agent will increase the probability of the electrophile reacting with the starting material rather than the product.[7] |
| Charring or Darkening of Reaction Mixture | The reaction is too exothermic and is leading to decomposition of starting materials or products. | 1. Slow Addition of Reagents: Add the alkylating agent or the catalyst slowly and in a controlled manner. 2. Use a Cooling Bath: Maintain a low and stable reaction temperature using an ice bath or other cooling system. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of Alkylated Chlorobenzene (Illustrative)
| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Yield of Butylchlorobenzene (%) | Reference |
| AlCl₃ | 1-chlorobutane | 25 | 4 | ~60-70 | General Friedel-Crafts |
| FeCl₃ | 1-chlorobutane | 25 | 4 | ~50-60 | General Friedel-Crafts |
| H₂SO₄ | 1-butanol | 80 | 6 | ~40-50 | General Friedel-Crafts |
| Zeolite H-BEA | 1-butanol | 150 | 2 | >90 (with high para-selectivity) | Adapted from similar studies |
Note: The data in this table is illustrative and based on typical outcomes for Friedel-Crafts alkylations. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Chlorobenzene with 1-Chlorobutane
Materials:
-
Chlorobenzene (anhydrous)
-
1-Chlorobutane (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous, as solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane to the flask, followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents) while stirring.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of chlorobenzene (1.0 equivalent) and 1-chlorobutane (1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Butylation of Chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts butylation of chlorobenzene (B131634).
Troubleshooting Guides
This section addresses common issues encountered during the Friedel-Crafts butylation of chlorobenzene, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield of Butylchlorobenzene | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water. | - Ensure all glassware is thoroughly flame-dried before use.- Use a fresh, unopened container of anhydrous aluminum chloride.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction. | - For alkylations, use a catalytic amount (e.g., 0.1-0.3 equivalents). Note that for acylations, a stoichiometric amount is often required as the catalyst complexes with the product.[1] | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | - While the initial addition of reactants is often done at low temperatures (0-5°C) to control the exothermic reaction, the reaction may need to be warmed to room temperature to proceed to completion. | |
| Formation of Unexpected Isomers (e.g., sec-butyl or isobutyl products when using n-butyl chloride) | Carbocation Rearrangement: Primary and secondary alkyl halides form less stable carbocations that can rearrange to more stable carbocations via hydride or alkyl shifts.[2] | - Use tert-butyl chloride as the alkylating agent, as the tert-butyl carbocation is the most stable and less prone to rearrangement. |
| High Percentage of Polyalkylation Products (di- or tri-butylchlorobenzene) | Activated Product: The initial alkylation product (butylchlorobenzene) is more electron-rich and thus more reactive than the starting material (chlorobenzene), leading to further alkylation.[2][3] | - Use a large excess of chlorobenzene relative to the butyl chloride to increase the probability of the electrophile reacting with the starting material.[2]- Keep the reaction temperature low to decrease the rate of the second alkylation.- Consider a less reactive catalyst or shorter reaction times. |
| Unfavorable ortho/para Isomer Ratio | Reaction Conditions: Temperature and catalyst choice can influence the isomer distribution. | - The para isomer is generally favored due to steric hindrance from the chloro group.[4] Lower reaction temperatures typically increase the selectivity for the para product. |
| Dark Reaction Mixture or Tar Formation | Side Reactions/Polymerization: High temperatures or prolonged reaction times can lead to the formation of polymeric byproducts. | - Maintain the recommended reaction temperature.- Ensure the purity of starting materials, as impurities can promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the Friedel-Crafts butylation of chlorobenzene?
A1: The primary side products include:
-
Ortho and para isomers: The chloro group directs the incoming butyl group to the ortho and para positions. The para isomer is typically the major product due to steric hindrance.[5]
-
Polyalkylation products: Di- and tri-butylated chlorobenzene are common side products because the alkylated product is more reactive than chlorobenzene.[2][3]
-
Rearranged isomers: If using primary or secondary butyl chlorides, carbocation rearrangement can lead to the formation of isomers such as sec-butylchlorobenzene or tert-butylchlorobenzene.[2]
Q2: Why is tert-butyl chloride the preferred alkylating agent for this reaction?
A2: tert-Butyl chloride is preferred because it forms a stable tertiary carbocation directly, which minimizes the formation of side products arising from carbocation rearrangements.[2] Using other isomers like n-butyl chloride or sec-butyl chloride will likely lead to a mixture of products due to rearrangements to the more stable tert-butyl carbocation.
Q3: How can I minimize the formation of polyalkylation byproducts?
A3: To minimize polyalkylation, it is recommended to use a large excess of the aromatic substrate (chlorobenzene) in relation to the alkylating agent (butyl chloride).[2] This statistical approach increases the likelihood that the electrophile will react with the starting material rather than the more reactive mono-alkylated product.
Q4: What is the expected ortho/para isomer ratio and how can I influence it?
A4: The para isomer is the major product due to the steric bulk of the butyl group and the chlorine atom hindering attack at the ortho position.[4] While specific ratios depend on the exact reaction conditions, lower temperatures generally favor the formation of the thermodynamically more stable para isomer.
Q5: Can I use other Lewis acids besides aluminum chloride?
A5: Yes, other Lewis acids such as FeCl₃, BF₃, or strong proton acids like H₂SO₄ can be used to catalyze Friedel-Crafts alkylations.[6] The choice of catalyst can affect the reaction rate and selectivity, and may require optimization for your specific application.
Experimental Protocols
Key Experiment: Synthesis of 4-tert-butylchlorobenzene
This protocol provides a general method for the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride.
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (B109758) (DCM) or other suitable dry, non-polar solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (e.g., 1.2 g) and dry chlorobenzene (e.g., 29.3 g).[7] Cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Add tert-butyl chloride (e.g., 18.5 g) to the dropping funnel.[7] Add the tert-butyl chloride dropwise to the stirred chlorobenzene-catalyst suspension over a period of approximately 1 hour, maintaining the temperature between 0-5°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours or until the evolution of hydrogen chloride gas ceases.[7] The reaction can be monitored by TLC or GC-MS.
-
Workup: Slowly pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to isolate the desired 4-tert-butylchlorobenzene.
Data Presentation
| Product/Side Product | Structure | Formation Pathway | Notes |
| 4-tert-butylchlorobenzene | 4-Cl-C₆H₄-C(CH₃)₃ | Desired para alkylation product | Major product due to steric hindrance at the ortho position. |
| 2-tert-butylchlorobenzene | 2-Cl-C₆H₄-C(CH₃)₃ | Ortho alkylation product | Minor product due to steric hindrance. |
| Di-tert-butylchlorobenzene | Cl-C₆H₃-(C(CH₃)₃)₂ | Polyalkylation | Occurs because the mono-alkylated product is more reactive than chlorobenzene.[3] |
| sec-butylchlorobenzene | Cl-C₆H₄-CH(CH₃)CH₂CH₃ | Carbocation rearrangement | Formed when using n-butyl or sec-butyl chloride.[2] |
| Isobutylchlorobenzene | Cl-C₆H₄-CH₂CH(CH₃)₂ | Carbocation rearrangement | Formed when using isobutyl chloride. |
Visualizations
Caption: Reaction pathway for the Friedel-Crafts butylation of chlorobenzene.
Caption: General experimental workflow for Friedel-Crafts butylation.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. organic chemistry - Ortho vs para alkylation of chlorobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 7. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Butyl-4-chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Butyl-4-chlorobenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques.
Fractional Distillation
Issue: The product purity is not improving after distillation.
-
Possible Cause: The boiling points of this compound and its impurities (e.g., isomers like 1-butyl-2-chlorobenzene or unreacted starting materials) are too close for effective separation by simple distillation.[1][2]
-
Solution:
-
Use a fractionating column: Employ a Vigreux or packed column to increase the number of theoretical plates, enhancing separation.[3][4]
-
Optimize distillation rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases, improving separation.[3]
-
Insulate the column: Wrapping the column with glass wool or aluminum foil minimizes heat loss and maintains the temperature gradient.[3][5]
-
Consider vacuum distillation: Lowering the pressure will reduce the boiling point and can sometimes improve the separation of high-boiling isomers.[6][7]
-
Issue: The distillation is "bumping" or boiling unevenly.
-
Possible Cause: The liquid is becoming superheated before boiling, leading to sudden, vigorous boiling.
-
Solution:
Issue: The column is flooding.
-
Possible Cause: The rate of vaporization is too high, causing an excessive amount of condensate to return to the distilling flask and obstruct the vapor flow.[5][10]
-
Solution:
-
Reduce the heating rate: Lower the temperature of the heating mantle to decrease the rate of boiling.[5]
-
Ensure the condenser is efficient: Check that the cooling water flow is adequate.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of this compound, or the solution is too concentrated.[11][12] Since this compound is a liquid at room temperature, this technique is generally not applicable unless it forms a solid derivative. This guide will assume a solid derivative is being purified.
-
Solution:
-
Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[11]
-
Stir vigorously: As the solution cools, vigorous stirring can break up the oil and promote crystal nucleation.[11]
-
Choose a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of the solid derivative.[11]
-
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.[12]
-
Solution:
Flash Column Chromatography
Issue: Poor separation of the desired product from impurities.
-
Possible Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC):
-
Test different solvent mixtures of varying polarities (e.g., different ratios of hexane (B92381) and ethyl acetate).
-
Aim for an Rf value of 0.2-0.4 for this compound for good separation on the column.[8]
-
-
Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute non-polar impurities and then the desired product.
-
Issue: The compound is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is too high or too low, respectively.
-
Solution:
-
Eluting too quickly (high Rf): Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate (B1210297) mixture).
-
Eluting too slowly (low Rf): Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthesis process, which is typically a Friedel-Crafts alkylation of chlorobenzene. These can include:
-
Isomers: 1-butyl-2-chlorobenzene and 1-butyl-3-chlorobenzene. The para isomer (this compound) is usually the major product.[14]
-
Polyalkylated products: Di- and tri-butylated chlorobenzenes.[15]
-
Unreacted starting materials: Chlorobenzene and 1-chlorobutane.
-
Rearrangement products: The butyl group may rearrange during the reaction, leading to isomeric butylchlorobenzenes.
Q2: Which purification technique is best for this compound?
A2: The best technique depends on the nature and quantity of the impurities:
-
Fractional distillation is highly effective for separating compounds with different boiling points and is a good first step for removing unreacted starting materials and some isomeric impurities.[9]
-
Flash column chromatography is ideal for separating compounds with similar boiling points but different polarities, such as isomers.[8]
Q3: How can I assess the purity of my this compound sample?
A3: The most common method for assessing the purity of volatile organic compounds like this compound is Gas Chromatography (GC) , often with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[16] The presence of multiple peaks indicates impurities, and the relative peak areas can be used to estimate the purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Cl | [16] |
| Molecular Weight | 168.66 g/mol | [16][17] |
| Physical State | Liquid | [16] |
| Color | Colorless | [16] |
| Boiling Point | ~216.6 °C at 760 mmHg | [9] |
| Refractive Index | ~1.51 | [16] |
| TLC Rf Value | 0.2 - 0.4 (in an optimized non-polar solvent system) | [8] |
Table 2: Recommended Purification Parameters
| Technique | Parameter | Recommendation |
| Vacuum Distillation | Pressure | 1-10 mmHg |
| Temperature | Dependent on pressure; aim for a steady distillation rate. | |
| Flash Chromatography | Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar system like Hexane/Ethyl Acetate (99:1 to 95:5) and adjust based on TLC. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed.[9]
-
Sample Preparation: Fill the distilling flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar.[18]
-
Distillation:
-
Begin gentle heating with a heating mantle.
-
Insulate the fractionating column with glass wool and/or aluminum foil.[3]
-
Observe the temperature as the vapor rises. The temperature should stabilize at the boiling point of the first, lowest-boiling fraction.
-
Collect the initial fraction, which will contain lower-boiling impurities.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound over a narrow temperature range.
-
Stop the distillation before the flask goes to dryness.[4]
-
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.[8]
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed.
-
Add another layer of sand on top of the silica gel.[9]
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and apply gentle pressure to begin the flow.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.[19]
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[9]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. labproinc.com [labproinc.com]
- 17. Benzene, 1-butyl-4-chloro- | C10H13Cl | CID 524314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgsyn.org [orgsyn.org]
Technical Support Center: Grignard Reaction of 1-Butyl-4-chlorobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-Butyl-4-chlorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound is not initiating. What are the primary causes and how can I start the reaction?
A1: Failure to initiate is the most common challenge, primarily due to the low reactivity of aryl chlorides and the passivating magnesium oxide (MgO) layer on the magnesium turnings. Here are the likely causes and solutions:
-
Inactive Magnesium Surface: The surface of the magnesium is likely coated with a layer of MgO, which prevents the reaction with the aryl chloride.
-
Solution 1: Mechanical Activation: Before adding solvent, grind the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose a fresh, unoxidized surface.
-
Solution 2: Chemical Activation: Use a small initiating agent. Add a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the anhydrous ether solvent. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas signals activation.[1][2]
-
Solution 3: Co-initiation with a More Reactive Halide: Since aryl chlorides are sluggish, initiation can be achieved by including a small amount of a more reactive halide. A common technique is to use a mixture of approximately 80-90% of the aryl chloride and 10-20% of the corresponding aryl bromide (e.g., 1-Bromo-4-butylbenzene) in the initial addition.[3]
-
-
Presence of Moisture: Grignard reagents are potent bases and are rapidly quenched by water.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (nitrogen or argon).[1] Use anhydrous solvents, preferably from a freshly opened bottle or distilled from a suitable drying agent.
-
-
Low Reaction Temperature: The initial activation energy may not be met at room temperature.
-
Solution: Gently warm a small spot of the flask with a heat gun. Be prepared to cool the flask immediately once the reaction begins, as the formation is exothermic.
-
Q2: I'm observing a significant amount of a high-boiling point byproduct, likely 4,4'-Dibutylbiphenyl. How can I minimize this Wurtz coupling reaction?
A2: The formation of the homocoupled Wurtz product (R-R) is a major side reaction that reduces the yield of your desired Grignard reagent.[4][5] It occurs when the newly formed Grignard reagent reacts with unreacted this compound.[5] To minimize this:
-
Slow Addition of Aryl Halide: Add the solution of this compound dropwise to the magnesium suspension. A slow addition rate prevents the buildup of high local concentrations of the aryl halide.[6] For less reactive chlorides, an addition time of at least 30-60 minutes is recommended.[2]
-
Maintain Low Temperature: While gentle heating may be needed for initiation, the reaction should be maintained at a controlled temperature (e.g., gentle reflux of the solvent) to avoid hotspots that accelerate the Wurtz coupling.[6]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the aryl halide and promote its reaction with the magnesium surface rather than with another Grignard molecule.[7]
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred for aryl chlorides due to its higher boiling point and better solvating properties, which can facilitate the reaction. However, for some highly reactive halides, THF can promote Wurtz coupling more than diethyl ether (Et₂O).[5] For the less reactive this compound, THF is generally a good choice.
Q3: Should I use Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) as the solvent for this reaction?
A3: For the formation of a Grignard reagent from an aryl chloride like this compound, Tetrahydrofuran (THF) is generally the recommended solvent. Here’s why:
-
Higher Reactivity: Reactions in THF are typically much faster than in diethyl ether. The cyclic structure of THF makes its oxygen lone pairs more available to coordinate with and stabilize the magnesium center of the Grignard reagent.[8]
-
Higher Boiling Point: THF has a boiling point of ~66°C, compared to ~35°C for diethyl ether. This allows the reaction to be run at a higher temperature, which is often necessary to overcome the activation energy for less reactive aryl chlorides.[8]
-
Better Solubility: The Grignard reagent may have better solubility in THF, which can be beneficial for the reaction.
While diethyl ether can be used, the reaction may be very sluggish or fail to initiate altogether without special activation techniques.
Quantitative Data Summary
| Starting Material | Solvent | Conditions | Grignard Yield (%) | Wurtz Coupling Byproduct (%) | Reference |
| n-Butyl Chloride | Methylcyclohexane | Reflux, 60 min addition | 82–87% | Not Reported | [2] |
| n-Butyl Chloride | Toluene / Diethyl Ether | Not Specified | 96% | Not Reported | [9] |
| Chlorobenzene (B131634) | Toluene / Diethyl Ether | Not Specified | 95% | Not Reported | [9] |
| Chlorobenzene | THF | Co-addition with 20% Bromobenzene, Reflux 2h | ~95% (inferred from subsequent reaction) | Not explicitly quantified, but minimized | [3] |
| Benzyl (B1604629) Chloride | Diethyl Ether (Et₂O) | < 10°C | 94% | Minimal | [5] |
| Benzyl Chloride | Tetrahydrofuran (THF) | < 10°C | 27% | Significant | [5] |
Note: The data for benzyl chloride highlights the significant impact of the substrate and solvent on Wurtz coupling; however, the less reactive nature of this compound makes it behave more like chlorobenzene than the highly reactive benzyl chloride.
Experimental Protocols
Adapted Protocol for the Preparation of 4-Butylphenylmagnesium Chloride
This protocol is adapted from a reliable method for preparing phenylmagnesium chloride from chlorobenzene, which includes the use of a bromide co-initiator to handle the low reactivity of the aryl chloride.[3]
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
1-Bromo-4-butylbenzene (as an alternative initiator, ~0.05 eq, optional)
-
1,2-Dibromoethane or Iodine (initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet. Ensure all glassware is flame-dried under vacuum or oven-dried and cooled under an inert atmosphere.[1][10]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the flask. Under a positive pressure of inert gas, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubbling, and the appearance of a gray, cloudy suspension.[3]
-
Slow Addition: Once the reaction has started and is self-sustaining (gentle reflux), begin the dropwise addition of the remaining this compound solution over 60-90 minutes. Control the addition rate to maintain a steady but controllable reflux. If the reaction becomes too vigorous, cool the flask with a water bath.[2]
-
Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[3] The resulting gray-to-brown suspension is the Grignard reagent, 4-Butylphenylmagnesium chloride, ready for use in subsequent steps.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Grignard reaction of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - anyone have experience forming grignards from chlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Preventing polyalkylation in the synthesis of 1-Butyl-4-chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-4-chlorobenzene. The primary focus is on preventing polyalkylation, a common side reaction in Friedel-Crafts alkylation.
Troubleshooting Guide: Preventing Polyalkylation
Issue: Formation of Significant Polyalkylation Byproducts (e.g., Di-butyl-chlorobenzene)
Q1: My reaction is producing a mixture of mono- and polyalkylated products. How can I increase the selectivity for this compound?
A1: Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial product, this compound, is more reactive than the starting material, chlorobenzene (B131634). The butyl group activates the aromatic ring, making it more susceptible to further alkylation. Here are several strategies to minimize this side reaction:
-
Control of Stoichiometry: Utilizing a large excess of chlorobenzene relative to the alkylating agent (e.g., 1-chlorobutane) is the most common method to favor monoalkylation. This increases the probability that the electrophile will react with the starting material rather than the more reactive monoalkylated product.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the monoalkylated product.
-
Catalyst Choice and Activity: Using a milder Lewis acid catalyst can help reduce the overall reactivity and decrease the likelihood of polyalkylation. The choice of catalyst can significantly impact the product distribution.
-
Alternative Synthesis Route: The most effective method to completely avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution on the aromatic ring.
Data Presentation: Effect of Reactant Ratio on Product Distribution
The following table illustrates the expected impact of the chlorobenzene to 1-chlorobutane (B31608) molar ratio on the product distribution in a typical Friedel-Crafts alkylation reaction. Note: This data is illustrative and actual results may vary based on specific reaction conditions.
| Molar Ratio (Chlorobenzene : 1-Chlorobutane) | This compound Yield (%) | Polyalkylated Products (%) | Unreacted Chlorobenzene (%) |
| 1 : 1 | 45 | 35 | 20 |
| 2 : 1 | 65 | 20 | 15 |
| 5 : 1 | 85 | 10 | 5 |
| 10 : 1 | >90 | <5 | <5 |
Logical Workflow for Troubleshooting Polyalkylation
Caption: A flowchart outlining strategies to mitigate polyalkylation.
Frequently Asked Questions (FAQs)
Q2: Why is the Friedel-Crafts acylation followed by reduction the preferred method for synthesizing this compound?
A2: This two-step approach is preferred because it offers superior control and selectivity.[1] In the first step, an acyl group (e.g., from butyryl chloride) is added to the chlorobenzene ring. The resulting ketone is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution, thus preventing polyacylation. The subsequent reduction of the ketone to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) yields the desired this compound with high purity.
Q3: What are the typical Lewis acids used as catalysts, and how do I choose one?
A3: Common Lewis acid catalysts for Friedel-Crafts reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). AlCl₃ is the most common and reactive catalyst. For preventing polyalkylation, a less reactive catalyst might be beneficial. It is crucial to use anhydrous catalysts as they are deactivated by moisture.
Q4: Can carbocation rearrangement be an issue in this synthesis?
A4: Yes, carbocation rearrangement is a potential side reaction in Friedel-Crafts alkylation, especially when using primary alkyl halides like 1-chlorobutane. The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of (1-methylpropyl)-4-chlorobenzene (sec-butyl-4-chlorobenzene) as a byproduct. The Friedel-Crafts acylation-reduction pathway also circumvents this issue as the acylium ion intermediate does not rearrange.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene with Butyryl Chloride
This protocol describes the synthesis of 4-chloro-1-butyrylbenzene, the intermediate for the reduction step.
Materials:
-
Chlorobenzene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of butyryl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel.
-
Slowly add the butyryl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise via the dropping funnel.
-
Once the chlorobenzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates completion.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-1-butyrylbenzene.
Protocol 2: Clemmensen Reduction of 4-chloro-1-butyrylbenzene
This protocol describes the reduction of the ketone intermediate to the final product, this compound.
Materials:
-
4-chloro-1-butyrylbenzene
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 4-chloro-1-butyrylbenzene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Reaction Pathway Visualization
Caption: Comparison of direct alkylation vs. acylation-reduction pathways.
References
Optimizing reaction conditions for the Suzuki coupling of 1-Butyl-4-chlorobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing the Suzuki-Miyaura coupling of 1-butyl-4-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound not working or giving low yields?
A1: The Suzuki-Miyaura coupling of aryl chlorides, particularly electron-rich ones like this compound, can be challenging due to the strength of the C-Cl bond, which makes the oxidative addition step difficult. Low yields can stem from several factors including an inappropriate catalyst system, suboptimal reaction conditions, or poor reagent quality. A systematic evaluation of each component is essential for troubleshooting.
Q2: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A2: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The three main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: A base activates the organoboron reagent (e.g., an arylboronic acid), which then transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Q3: What are the most common side reactions in the Suzuki coupling of this compound?
A3: Several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It can be minimized by using anhydrous conditions where possible, or by using more stable boronic esters (e.g., pinacol (B44631) esters).
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture and using a Pd(0) source can help mitigate this.
-
Dehalogenation: The starting aryl chloride can be converted back to the corresponding arene. This can happen if there are hydride sources in the reaction mixture.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | Use an appropriate catalyst-ligand system. For electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more advanced systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
| Use a fresh catalyst. Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time. If catalyst deactivation is suspected, try a fresh batch or a more stable pre-catalyst.[1] | |
| Suboptimal Base | Screen different bases. The choice of base is critical. For challenging aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The base's solubility and strength can significantly impact the reaction. |
| Inappropriate Solvent | Select a suitable solvent. Ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used. The solvent should be able to dissolve the reactants and facilitate the reaction at the desired temperature. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | Increase the reaction temperature. The oxidative addition to the C-Cl bond has a higher activation energy than for C-Br or C-I bonds. Increasing the temperature (e.g., to 80-110 °C) can often overcome this barrier. However, be mindful of potential substrate or product decomposition at higher temperatures. |
| Oxygen Contamination | Ensure an inert atmosphere. Oxygen can oxidize and deactivate the active Pd(0) catalyst. It is crucial to thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause & Solution |
| Homocoupling of Boronic Acid | Cause: Presence of oxygen or excess Pd(II) at the start of the reaction. Solution: Rigorously degas all solvents and the reaction mixture. Use a Pd(0) precatalyst directly to minimize the initial concentration of Pd(II). |
| Protodeboronation | Cause: Instability of the boronic acid, often exacerbated by high temperatures and aqueous bases. Solution: Use milder reaction conditions if possible. Consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate. |
| Dehalogenation of Starting Material | Cause: Presence of a hydride source in the reaction mixture. Solution: Scrutinize all reagents for potential hydride sources. Ensure solvents are pure and anhydrous. |
Data Presentation: Illustrative Reaction Conditions
Table 1: Representative Conditions for Suzuki Coupling of Electron-Rich Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | High | A common system for challenging aryl chlorides. |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3.0) | Dioxane | 80 | 12 | Good-High | Trialkylphosphine ligands are effective for electron-rich substrates. |
| (IPr)Pd(allyl)Cl (2) | - | NaOtBu (1.5) | Dioxane | 80 | 4 | High | N-heterocyclic carbene (NHC) based catalysts are highly active.[2] |
| Pd(OAc)₂ (2) | IMes·HCl (4) | Cs₂CO₃ (2.0) | Dioxane | 80 | 16 | High | In-situ generation of the NHC ligand is a convenient approach. |
Yields are generalized from literature on similar substrates and will vary depending on the specific boronic acid used.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (and degassed water if using a biphasic system) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Removal of unreacted starting materials from 1-Butyl-4-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 1-Butyl-4-chlorobenzene. Our focus is on the effective removal of common unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I can expect in my crude this compound product?
A1: The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of chlorobenzene (B131634).[1][2] Therefore, the most probable unreacted starting materials in your crude product are chlorobenzene and the butanoylating agent, which could be 1-chlorobutane (B31608) , tert-butyl chloride , or 1-butanol , depending on your specific synthetic route.[1][3]
Q2: I have a significant amount of unreacted chlorobenzene in my product. What is the most efficient method to remove it?
A2: Due to the significant difference in boiling points between chlorobenzene (132 °C) and this compound (216-228 °C), fractional distillation is the most efficient method for removing large quantities of unreacted chlorobenzene.[4][5][6][7]
Q3: My crude product is a dark oil. What is causing the color and how can I remove it?
A3: Dark coloration in the crude product of Friedel-Crafts reactions is often due to the formation of polymeric byproducts or charring. These impurities can typically be removed by passing the crude product through a short plug of silica (B1680970) gel or by performing column chromatography.
Q4: Can I use a simple aqueous wash to remove the unreacted starting materials?
A4: An aqueous wash is generally ineffective for removing unreacted chlorobenzene or butyl chlorides as they are not soluble in water.[4][8] However, a wash with a dilute sodium bicarbonate solution can be useful to neutralize and remove any remaining acidic catalyst (e.g., AlCl₃) from the reaction mixture.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Chlorobenzene by Distillation
| Symptom | Possible Cause | Solution |
| Significant amount of chlorobenzene co-distills with the product. | Inefficient distillation column. | Use a longer fractionating column or a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too high. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation will provide better separation. | |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Issue 2: Product Contaminated with Butylating Agent
| Symptom | Possible Cause | Solution |
| Presence of 1-chlorobutane or tert-butyl chloride in the final product (confirmed by GC or NMR). | Incomplete removal during initial workup. | Due to their lower boiling points (1-chlorobutane: 78 °C; tert-butyl chloride: 51-52 °C), these can be removed by careful fractional distillation.[9][10][11] |
| Insufficient separation during distillation. | Ensure the initial fraction collected at a lower temperature, corresponding to the boiling point of the unreacted butylating agent, is completely removed before increasing the temperature to distill the product. |
Issue 3: Low Recovery of this compound after Purification
| Symptom | Possible Cause | Solution |
| Low yield after distillation. | Product loss in the distillation residue. | Ensure the distillation is carried out to completion without overheating and causing degradation of the product. Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. |
| Incomplete separation during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. Use a gradient elution if necessary. | |
| Product remains in the aqueous layer after extraction. | This compound is not soluble in water. If an extraction is performed, ensure complete separation of the organic and aqueous layers. A back-extraction of the aqueous layer with a fresh portion of organic solvent can help recover any emulsified product. |
Data Presentation
The following table summarizes the key physical properties of this compound and its common unreacted starting materials, which are crucial for planning an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Common Organic Solvents |
| This compound | 168.66 | 216-228[5][7] | Insoluble | Soluble in most organic solvents. |
| Chlorobenzene | 112.56 | 132[4][6] | 0.5 g/L at 20 °C[4] | Soluble in ethanol, acetone, diethyl ether.[8] |
| 1-Chlorobutane | 92.57 | 78[10] | Sparingly soluble | Miscible with many organic solvents. |
| tert-Butyl chloride | 92.57 | 51-52[9][11] | Slightly miscible | Miscible with alcohol, benzene, chloroform, ether.[11] |
Experimental Protocols
Protocol 1: Removal of Unreacted Starting Materials by Fractional Distillation
This protocol describes the purification of this compound from unreacted chlorobenzene and butylating agents using fractional distillation.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Vacuum source (optional)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Distillation:
-
Begin heating the flask gently.
-
Collect the first fraction, which will primarily consist of the lower-boiling unreacted butylating agent (if present). The collection temperature should correspond to the boiling point of the specific butylating agent used.
-
After the first fraction has been collected, slowly increase the heating mantle temperature.
-
Collect the second fraction, which will be unreacted chlorobenzene, at approximately 132 °C.
-
Once the temperature begins to rise above the boiling point of chlorobenzene, change the receiving flask.
-
Collect the final fraction, which is the purified this compound, at its boiling point (216-228 °C).
-
-
Vacuum Distillation (Optional): If the product is sensitive to high temperatures, perform the distillation under reduced pressure to lower the boiling points of the components.
Caption: Workflow for Fractional Distillation Purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing polar impurities and colored byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column.
-
Apply gentle pressure with air or nitrogen to push the solvent through the column.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Caption: Workflow for Flash Column Chromatography.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. proprep.com [proprep.com]
- 7. This compound|lookchem [lookchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 507-20-0 CAS | tert-BUTYL CHLORIDE | Alkyl Halides | Article No. 2384D [lobachemie.com]
- 10. 1-Chlorobutane - Wikipedia [en.wikipedia.org]
- 11. tert-Butyl chloride, 98+% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting low conversion rates in 1-Butyl-4-chlorobenzene reactions
Technical Support Center: Reactions of 1-Butyl-4-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common low-conversion-rate issues encountered in reactions involving this compound. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low conversion?
A1: Low conversion rates with this compound, an electron-rich aryl chloride, are often due to the challenging oxidative addition step in palladium-catalyzed reactions. Factors such as the choice of catalyst, ligand, base, solvent, and reaction temperature are critical for success. Additionally, impurities in reagents or solvents can poison the catalyst.
Q2: Which palladium catalyst and ligand combination is best for this compound?
A2: For electron-rich aryl chlorides like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally required to facilitate the oxidative addition step. [1]Catalyst systems like Pd(OAc)₂ with ligands such as SPhos, or pre-catalysts incorporating these ligands, have shown high activity. The optimal choice will depend on the specific reaction (e.g., Suzuki, Buchwald-Hartwig).
Q3: What is the most common side reaction observed in these couplings?
A3: A common side reaction is the hydrodehalogenation of this compound, where the chlorine atom is replaced by a hydrogen atom. This can be minimized by careful selection of the base and ligand. Another potential side reaction is the homocoupling of the coupling partner, particularly in Suzuki-Miyaura reactions with boronic acids. [2] Q4: How can I improve the success of Grignard reagent formation from this compound?
A4: Successful Grignard reagent formation requires strictly anhydrous conditions, as Grignard reagents react readily with water. [3]Using dry glassware, anhydrous ether as a solvent, and high-purity magnesium turnings is crucial. The initiation of the reaction can sometimes be sluggish and may require an activating agent like iodine or 1,2-dibromoethane (B42909).
Troubleshooting Guides
1. Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
-
Potential Cause 1: Inefficient Oxidative Addition.
-
Solution: Switch to a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos). Increase the reaction temperature, but monitor for decomposition. [4]* Potential Cause 2: Base Incompatibility or Poor Solubility.
-
Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and consider adding a small amount of water to the solvent system (e.g., Toluene/H₂O) to improve solubility and activity. [5]* Potential Cause 3: Protodeboronation of the Boronic Acid.
-
Solution: Use the corresponding boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid to improve stability. Ensure the reaction is properly degassed to minimize oxygen, which can promote this side reaction. [5]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
2. Buchwald-Hartwig Amination
Issue: Poor conversion to the corresponding arylamine.
-
Potential Cause 1: Catalyst Deactivation.
-
Solution: Ensure all reagents and the solvent are anhydrous and properly degassed. Impurities in the amine can also inhibit the catalyst. [6]* Potential Cause 2: Inappropriate Base.
-
Solution: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. However, for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to prevent decomposition. [7]* Potential Cause 3: Unsuitable Ligand for the Amine.
-
Solution: The choice of ligand can be dependent on the amine. For secondary amines, more sterically hindered ligands may be necessary. [8]
-
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction. [9]
3. Grignard Reagent Formation
Issue: The reaction to form the Grignard reagent does not initiate or gives a low yield.
-
Potential Cause 1: Presence of Moisture.
-
Solution: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether or THF from a freshly opened bottle or a solvent purification system. [3]* Potential Cause 2: Unreactive Magnesium Surface.
-
Solution: Use fresh magnesium turnings. If the reaction doesn't start, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Crushing the magnesium turnings with a dry glass rod can also help.
-
-
Potential Cause 3: Formation of Wurtz Coupling Product.
-
Solution: This side reaction can be minimized by the slow addition of the this compound solution to the magnesium suspension to maintain a low concentration of the aryl halide.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for various cross-coupling reactions with aryl chlorides, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 80-100 | 80-95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-90 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (1-2) | RuPhos (1.5-3) | NaOtBu | Toluene | 80-110 | 85-99 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 82-97 |
| PdCl₂(dppf) (2) | - | LHMDS | THF | 70 | 75-90 |
Table 3: Other Cross-Coupling Reactions with Aryl Chlorides
| Reaction | Catalyst (mol%) | Ligand (mol%) | Reagent | Solvent | Temp (°C) | Yield (%) |
| Heck | Pd(OAc)₂ (2) | PPh₃ (4) | Styrene, Et₃N | DMF | 120 | 70-85 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Phenylacetylene, CuI, i-Pr₂NH | THF | 65 | 65-80 |
| Kumada | NiCl₂(dppe) (1-5) | - | Phenyl-MgBr | THF/Ether | 25-66 | 70-95 |
| Negishi | Pd(P(t-Bu)₃)₂ (2) | - | Phenyl-ZnCl | THF | 66 | 80-95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under the inert atmosphere, add this compound (1.0 mmol) and the boronic acid or ester (1.2 mmol).
-
Add the degassed solvent (e.g., toluene, 5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Grignard Reagent Formation
-
Assemble an oven-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Add magnesium turnings (1.2 equiv.) to the flask and flush the system with nitrogen.
-
Add anhydrous diethyl ether (enough to cover the magnesium) to the flask.
-
Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and turbidity), add a small crystal of iodine or warm the flask gently.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution is ready for use in subsequent reactions. It should be used under an inert atmosphere.
References
- 1. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Analysis of 1-Butyl-4-chlorobenzene by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 1-Butyl-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound and its potential impurities.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | 1. Active Sites in the Inlet or Column: Halogenated aromatic compounds can interact with active sites (e.g., silanol (B1196071) groups) in the GC system.[1] 2. Improper Column Installation: A poorly cut or installed column can cause peak tailing.[2] 3. Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column.[3] | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column (e.g., DB-5ms or equivalent).[1] 2. Ensure the column is cut squarely and installed at the correct depth in the injector and detector.[2] 3. Perform regular inlet maintenance, including replacing the septum and liner. Trim the first few centimeters of the analytical column if contamination is suspected.[3] |
| Poor Separation of Isomers | 1. Inadequate GC Method: The temperature program may not be optimized for the separation of positional isomers (ortho-, meta-, para-). 2. Incorrect Column Phase: The stationary phase may not provide sufficient selectivity for the isomers. | 1. Optimize the oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve resolution.[4] 2. A non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarity column is generally suitable. For difficult separations, consider a longer column or a column with a different selectivity. |
| Ghost Peaks or Carryover | 1. Sample Carryover from Previous Injection: High concentration samples can leave residues in the syringe, inlet, or column. 2. Septum Bleed: Pieces of the septum can be introduced into the inlet during injection. | 1. Implement a thorough syringe and injector cleaning protocol between runs. A solvent blank injection can help identify carryover.[2] 2. Use high-quality, low-bleed septa and avoid overtightening the septum nut.[5] |
| Low Sensitivity or Poor Signal-to-Noise | 1. Ion Source Contamination: Analysis of chlorinated compounds can lead to the fouling of the ion source, repeller, and lenses over time.[2] 2. Leaks in the System: Air leaks can increase background noise and reduce sensitivity. 3. Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector voltage. | 1. Perform regular ion source cleaning as per the manufacturer's instructions. 2. Conduct a leak check of the entire system, paying close attention to the injector, column fittings, and vacuum seals. 3. Tune the mass spectrometer according to the manufacturer's recommendations. |
| Inconsistent Retention Times | 1. Fluctuations in Carrier Gas Flow: Inconsistent flow rates will cause retention times to shift. 2. Oven Temperature Instability: Poor temperature control will affect the elution time of compounds. | 1. Ensure a stable carrier gas supply and check for leaks in the gas lines. 2. Verify the accuracy and stability of the GC oven temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities arise from the Friedel-Crafts alkylation synthesis process and can include:
-
Positional Isomers: 1-Butyl-2-chlorobenzene (ortho isomer) and 1-Butyl-3-chlorobenzene (meta isomer). The para isomer is typically the major product.
-
Carbocation Rearrangement Products: sec-Butylchlorobenzene isomers, formed from the rearrangement of the butyl carbocation intermediate.
-
Polyalkylated Products: Di-butylchlorobenzene isomers, resulting from multiple alkylations of the chlorobenzene (B131634) ring.
-
Unreacted Starting Materials: Residual chlorobenzene.
Q2: How can I distinguish between the different butylchlorobenzene isomers using GC-MS?
A2: While the isomers will have the same molecular weight (m/z 168), they can often be separated chromatographically based on their different boiling points and interactions with the GC column. Their mass spectra will likely be very similar, so identification relies on their retention times relative to the main this compound peak. Reference standards should be used for positive identification. The NIST Chemistry WebBook is a valuable resource for reference mass spectra of related compounds.[6][7][8][9][10][11]
Q3: What are the characteristic mass spectral fragments for this compound and its impurities?
A3: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 168 and 170.[12][13] Common fragment ions include:
-
[M-C₃H₇]⁺ (m/z 125/127): Loss of a propyl radical is a common fragmentation pathway.
-
[M-C₄H₉]⁺ (m/z 111/113): Loss of the butyl group to give the chlorophenyl cation.
-
[C₆H₅]⁺ (m/z 77): Phenyl cation, a common fragment for benzene (B151609) derivatives.[13]
The fragmentation patterns for the ortho and meta isomers, as well as sec-butylchlorobenzene, are expected to be similar, with potential minor differences in the relative intensities of the fragment ions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 168/170 | 125/127, 111/113, 91, 77 |
| 1-Butyl-2-chlorobenzene | 168/170 | 125/127, 111/113, 91, 77 |
| sec-Butylchlorobenzene | 168/170 | 139/141 (loss of ethyl), 111/113 |
| Chlorobenzene | 112/114 | 77 |
Q4: What is a suitable internal standard for the quantitative analysis of this compound?
A4: An ideal internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes close to the analyte but is well-resolved. For this compound, suitable internal standards could include deuterated analogs (e.g., this compound-d4, if available) or other chlorinated aromatic hydrocarbons with similar properties, such as 4-bromochlorobenzene or dichlorobenzene isomers.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte and impurities.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a known volume of the chosen solvent to achieve a concentration within the calibration range.
-
If an internal standard is used, add a known amount to each standard and sample solution.
-
Filter the final solutions through a 0.2 µm syringe filter before injection to remove any particulate matter.
-
GC-MS Method
The following is a typical starting method for the analysis of this compound. This method may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) |
Experimental Workflow
Caption: Workflow for the identification and quantification of impurities in this compound by GC-MS.
References
- 1. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 7. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 8. Benzene, chloro- [webbook.nist.gov]
- 9. Benzene, 1-chloro-2-methyl- [webbook.nist.gov]
- 10. Benzene, 1,2-dichloro- [webbook.nist.gov]
- 11. Benzene, 1-chloro-2-nitro- [webbook.nist.gov]
- 12. Benzene, 1-butyl-4-chloro- | C10H13Cl | CID 524314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Stability of 1-Butyl-4-chlorobenzene under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-butyl-4-chlorobenzene under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: Direct, comprehensive stability studies on this compound are not extensively available in published literature. However, based on general chemical principles, the molecule is expected to be relatively stable. The carbon-chlorine bond on an aromatic ring is strong and generally resistant to hydrolysis under normal conditions.[1] The n-butyl group is also a stable alkyl chain. Degradation is likely to occur only under harsh conditions, such as elevated temperatures and extreme pH levels.
Q2: What are the potential degradation pathways for this compound?
A2: While experimental data is limited, potential degradation pathways can be predicted based on the structure of the molecule:
-
Acid-Catalyzed Hydrolysis: Under forcing acidic conditions (strong acid and high heat), the compound may undergo slow hydrolysis of the chloro group to yield 4-butylphenol.
-
Base-Catalyzed Hydrolysis: Similarly, under harsh basic conditions (strong base and high heat), nucleophilic aromatic substitution can occur, leading to the formation of 4-butylphenol.[1]
-
Degradation of the Butyl Group: The n-butyl group is generally stable. However, under very extreme acidic conditions, there is a remote possibility of rearrangement or other reactions, though this is less likely than for a tertiary butyl group.[2]
Q3: Are there any known incompatibilities of this compound?
Troubleshooting Guides
Q4: I am observing degradation of this compound in my formulation. What are the possible causes?
A4: If you observe unexpected degradation, consider the following:
-
Formulation Excipients: Are there other components in your formulation that could be reacting with this compound? Investigate potential interactions with other active pharmaceutical ingredients (APIs) or excipients.
-
Storage Conditions: Have the samples been exposed to light, elevated temperatures, or oxygen? Photodegradation and oxidation are common degradation pathways for many organic molecules.[3][4]
-
Impurities: Could impurities in your starting material or excipients be catalyzing a degradation reaction?
-
pH of the Formulation: Even if the bulk pH is neutral, micro-environments within the formulation could have different pH values, potentially leading to localized degradation.
Q5: My forced degradation study shows no degradation of this compound. What should I do?
A5: If you do not observe any degradation, it may indicate that the compound is very stable under the tested conditions. However, regulatory guidelines often require some level of degradation to prove the stability-indicating nature of your analytical method.[5] Consider the following steps:
-
Increase the Stress: Employ more aggressive conditions. This could include increasing the concentration of the acid or base, raising the temperature, or extending the duration of the study.[5]
-
Alternative Stress Conditions: In addition to acid and base hydrolysis, consider other stress conditions such as oxidation (e.g., using hydrogen peroxide) and photolysis (exposure to UV and visible light) to induce degradation.[3][6]
-
Method Specificity: Ensure your analytical method is capable of detecting small changes in the concentration of this compound and separating it from any potential degradants.
Experimental Protocols
The following is a general protocol for conducting a forced degradation study of this compound under acidic and basic conditions. This protocol should be adapted based on the specific requirements of your study.
Objective: To evaluate the stability of this compound under hydrolytic stress at different pH values and temperatures.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Acetonitrile or Methanol, HPLC grade (as a co-solvent)
-
Purified water, HPLC grade
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven or water bath
-
HPLC or GC-MS system with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL in acetonitrile).
-
Acidic and Basic Solution Preparation:
-
For acidic stress, dilute the stock solution with 0.1 N HCl and 1 N HCl to a final concentration of, for example, 100 µg/mL.
-
For basic stress, dilute the stock solution with 0.1 N NaOH and 1 N NaOH to the same final concentration.
-
Prepare a control solution by diluting the stock solution with a neutral solution (e.g., a mixture of water and the co-solvent).
-
-
Incubation:
-
Place the prepared solutions in the temperature-controlled oven or water bath set to a specific temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
At each time point, immediately neutralize the acidic and basic samples.
-
Analyze all samples (including the time zero and control samples) using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).[7]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Identify and, if possible, quantify any degradation products formed.
-
Data Presentation
The following table template can be used to summarize the quantitative data from your stability studies.
Table 1: Stability of this compound under Acidic and Basic Conditions at 60°C
| Condition | Time (hours) | % this compound Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0.1 N HCl | 0 | 100 | ND | ND |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 1 N HCl | 0 | 100 | ND | ND |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 0.1 N NaOH | 0 | 100 | ND | ND |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 1 N NaOH | 0 | 100 | ND | ND |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
ND: Not Detected
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in stability testing.
References
- 1. byjus.com [byjus.com]
- 2. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]
- 3. ijrpp.com [ijrpp.com]
- 4. longdom.org [longdom.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides a detailed analysis of 1-butyl-4-chlorobenzene using ¹H and ¹³C NMR spectroscopy, offering a comparison with alternative analytical methods. The presented NMR data is predicted and serves as a reference for researchers in the field.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated to aid in the identification and characterization of the molecule.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-δ (CH₃) | 0.92 | Triplet | 3H | 7.3 |
| H-γ (CH₂) | 1.34 | Sextet | 2H | 7.5 |
| H-β (CH₂) | 1.56 | Quintet | 2H | 7.7 |
| H-α (CH₂) | 2.58 | Triplet | 2H | 7.8 |
| H-Ar (ortho to butyl) | 7.12 | Doublet | 2H | 8.5 |
| H-Ar (ortho to Cl) | 7.27 | Doublet | 2H | 8.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-δ (CH₃) | 13.9 |
| C-γ (CH₂) | 22.4 |
| C-β (CH₂) | 33.8 |
| C-α (CH₂) | 34.8 |
| C-Ar (ortho to butyl) | 129.9 |
| C-Ar (ortho to Cl) | 128.5 |
| C-Ar (ipso to butyl) | 141.2 |
| C-Ar (ipso to Cl) | 132.0 |
Visualizing the Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Structure of this compound with atom labeling for NMR analysis.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and its own NMR signal, which should not overlap with the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent issues with spectrometer shimming.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Place the NMR tube in the spectrometer. The instrument's probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The spectrometer then "locks" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the currents in the shim coils to obtain sharp, symmetrical NMR signals.
-
Parameter Setup for ¹H NMR:
-
Pulse Angle: A 30-45 degree pulse is typically used for routine spectra.
-
Acquisition Time: Usually set between 2 to 4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common to allow for sufficient relaxation of the protons.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are generally sufficient.
-
-
Parameter Setup for ¹³C NMR:
-
Pulse Angle: A 30-45 degree pulse is standard.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a good starting point.
-
Proton Decoupling: To simplify the spectrum and improve signal-to-noise, proton decoupling is employed, which collapses the carbon-proton couplings into single lines.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required compared to ¹H NMR.
-
Data Processing
-
Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of the different types of protons.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques for Structural Analysis
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Non-destructive, provides unambiguous structural information, can be used for quantitative analysis. | Relatively low sensitivity, requires soluble samples, can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C-Cl, C-H aromatic, C-H aliphatic). | Fast, requires small sample amounts, can be used for solid, liquid, and gas samples. | Provides limited information on the overall molecular structure, spectra can be complex to interpret fully. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound and provides information about its fragmentation pattern. | High sensitivity, requires very small sample amounts, can be coupled with separation techniques like GC or LC. | Can be destructive, may not distinguish between isomers, fragmentation patterns can be complex. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure of a molecule. | Requires a single, high-quality crystal, not applicable to amorphous solids, liquids, or gases. |
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural analysis of an unknown compound, integrating various analytical techniques.
Caption: A typical workflow for the structural elucidation of an organic compound.
Reactivity Face-Off: 1-Butyl-4-chlorobenzene vs. 1-Bromo-4-butylbenzene in Key Organic Transformations
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing yield, reaction rate, and overall efficiency. For drug development professionals and researchers, understanding the nuanced reactivity of functionalized aromatic compounds is critical for the rational design of synthetic routes. This guide provides an objective comparison of the reactivity of two closely related aryl halides: 1-butyl-4-chlorobenzene and 1-bromo-4-butylbenzene (B1268048). This analysis is supported by established principles of chemical reactivity, extrapolated experimental data from analogous systems, and detailed experimental protocols for key transformations.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction is a direct consequence of the lower bond dissociation energy of the C-Br bond, making it more susceptible to cleavage in a variety of chemical reactions. This guide will explore the practical implications of this difference in the context of widely utilized synthetic methodologies.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity and typical yields for this compound and 1-bromo-4-butylbenzene in several common organic reactions. The data is compiled from general trends in aryl halide reactivity and specific examples from the literature involving structurally similar compounds.
| Reaction Type | Parameter | This compound | 1-Bromo-4-butylbenzene | Key Observations |
| Suzuki-Miyaura Coupling | Typical Yield | Moderate to Good | Good to Excellent | Aryl bromides are generally more reactive, often requiring milder conditions and lower catalyst loadings. |
| Reaction Time | Longer | Shorter | The oxidative addition of the C-Br bond to the palladium catalyst is significantly faster. | |
| Heck Reaction | Typical Yield | Lower | Higher | Similar to Suzuki coupling, the C-Br bond's lability facilitates the rate-determining oxidative addition step. |
| Reaction Temperature | Higher | Lower | Milder conditions are often sufficient for the more reactive aryl bromide. | |
| Buchwald-Hartwig Amination | Typical Yield | Moderate | Good to Excellent | While modern catalysts can activate aryl chlorides, aryl bromides typically provide higher yields and faster conversions. |
| Catalyst Loading | Higher | Lower | Less catalyst is often needed for the more facile activation of the C-Br bond. | |
| Grignard Reagent Formation | Ease of Formation | Difficult | Readily Formed | The formation of a Grignard reagent from an aryl chloride is notoriously challenging and often requires activated magnesium or special conditions. The C-Br bond reacts readily with standard magnesium turnings. |
| Yield of Grignard Reagent | Low to Moderate | High | The higher reactivity of the C-Br bond leads to more efficient conversion to the organomagnesium species. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (this compound or 1-bromo-4-butylbenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
This protocol outlines the Heck coupling of an aryl halide with an alkene.
Materials:
-
Aryl halide (this compound or 1-bromo-4-butylbenzene) (1.0 mmol)
-
Alkene (e.g., styrene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with a suitable organic solvent and filter to remove the triethylammonium (B8662869) salt.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of an aryl halide.
Materials:
-
Aryl halide (this compound or 1-bromo-4-butylbenzene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with the aryl halide, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Grignard Reagent Formation
This protocol details the formation of a Grignard reagent from an aryl bromide. Note that this reaction is significantly more challenging for aryl chlorides.
Materials:
-
1-Bromo-4-butylbenzene (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (5 mL)
-
A small crystal of iodine (as an initiator)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser.
-
Add a small amount of the anhydrous solvent to cover the magnesium.
-
In a separate flask, dissolve the 1-bromo-4-butylbenzene in the remaining anhydrous solvent.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent is typically used immediately in a subsequent reaction.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Grignard reagent formation, highlighting the key steps involved.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the formation and in situ use of a Grignard reagent.
Conclusion
The choice between this compound and 1-bromo-4-butylbenzene as a synthetic precursor is dictated by a trade-off between cost and reactivity. While aryl chlorides are generally less expensive, their lower reactivity necessitates more forcing reaction conditions, higher catalyst loadings, and potentially more specialized and costly ligands and catalysts. In contrast, aryl bromides, including 1-bromo-4-butylbenzene, offer significantly higher reactivity, leading to milder reaction conditions, shorter reaction times, and often higher yields. For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the efficient and cost-effective synthesis of target molecules. The provided protocols and comparative data serve as a valuable resource for making informed decisions in the planning and execution of synthetic strategies.
Mass Spectrometry Fragmentation Analysis: 1-Butyl-4-chlorobenzene and its Isomers
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-butyl-4-chlorobenzene and its structural isomers, including (4-chlorobutyl)benzene (B1584573) and 4-tert-butylchlorobenzene. Additionally, the fragmentation of n-butylbenzene is presented to illustrate the influence of the chloro-substituent on the fragmentation pathways. This information is critical for the unambiguous identification of these compounds in complex matrices, a common challenge in drug metabolism studies and synthetic chemistry.
Data Presentation: Comparison of Mass Spectra
The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for this compound and its related compounds. The data highlights the characteristic fragments that enable differentiation between these isomers.
| m/z | This compound (Relative Intensity %) | (4-Chlorobutyl)benzene (Relative Intensity %) | 4-tert-Butylchlorobenzene (Relative Intensity %) | n-Butylbenzene (Relative Intensity %) | Putative Fragment Identity |
| 170 | ~5 | - | ~5 | - | [M+2]⁺• (with ³⁷Cl) |
| 168 | ~15 | ~5 | ~15 | - | [M]⁺• (with ³⁵Cl) |
| 153 | - | - | 100 | - | [M - CH₃]⁺ |
| 127 | ~30 | - | - | - | [M - C₃H₇]⁺• (with ³⁷Cl) |
| 125 | 100 | - | - | - | [M - C₃H₇]⁺• (with ³⁵Cl) |
| 92 | - | 100 | - | 100 | [C₇H₈]⁺• |
| 91 | ~30 | ~80 | ~20 | ~80 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~10 | ~15 | ~10 | ~15 | [C₆H₅]⁺ |
Experimental Protocols
The mass spectra presented in this guide were obtained using gas chromatography coupled with mass spectrometry (GC-MS) under standard electron ionization (EI) conditions. A typical experimental protocol is outlined below.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C Series GC/MSD (or equivalent)
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
Sample Preparation:
Samples were diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 10 µg/mL.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is primarily driven by cleavage of the butyl side chain and loss of the chlorine atom. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway of this compound.
Comparison and Interpretation of Fragmentation Patterns
The mass spectra of the studied compounds reveal distinct fragmentation patterns that allow for their differentiation:
-
This compound: The base peak at m/z 125 corresponds to the benzylic cleavage with the loss of a propyl radical (•C₃H₇). The presence of the chlorine isotope is confirmed by the M+2 peak at m/z 127. The tropylium ion at m/z 91 is also a significant fragment.
-
(4-Chlorobutyl)benzene: This isomer exhibits a prominent base peak at m/z 92. This is due to a McLafferty-type rearrangement, which is characteristic of alkylbenzenes with a gamma-hydrogen, followed by the loss of chlorobutene. The tropylium ion at m/z 91 is also a major fragment.
-
4-tert-Butylchlorobenzene: The fragmentation of this isomer is dominated by the loss of a methyl radical (•CH₃) to form a very stable tertiary carbocation, resulting in the base peak at m/z 153.
-
n-Butylbenzene: In the absence of the chlorine atom, the fragmentation is dominated by the formation of the tropylium ion (m/z 91) and the ion at m/z 92 resulting from a McLafferty rearrangement. This spectrum serves as a baseline to understand the influence of the chloro-substituent.
A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 1-Butyl-4-chlorobenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the safety and efficacy of the final product. 1-Butyl-4-chlorobenzene is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is paramount, and two of the most powerful analytical techniques for this assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide provides a detailed comparison of HPLC and GC methods for the purity assessment of this compound, offering insights into the strengths and weaknesses of each technique for this specific application. The information presented is based on established chromatographic principles and data from analogous compounds, providing a solid foundation for method development and validation.
Comparison of Key Performance Attributes
The choice between HPLC and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
Caption: Comparison of Advantages and Disadvantages of GC and HPLC.
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are designed to serve as a starting point for method development and may require optimization based on the specific instrumentation and impurity profile of the sample.
Gas Chromatography (GC) Method
GC is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The high resolving power of capillary GC columns allows for the separation of closely related impurities, such as isomers.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a suitable solvent, such as hexane (B92381) or acetone, to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot of the solution to a GC vial for analysis.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent Intuvo 9000 GC or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold: 5 minutes at 250 °C |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique that can be used for a wide range of compounds. For a non-polar compound like this compound, a reversed-phase method is appropriate.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Wavelength | 220 nm |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data for the purity assessment of this compound using the proposed GC and HPLC methods. The retention times and resolution values are hypothetical and will need to be experimentally determined. Potential impurities are based on common synthetic routes and may include starting materials and isomers.
Table 1: Expected GC Performance
| Compound | Expected Retention Time (min) | Expected Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Chlorobenzene | 5.2 | > 2.0 | 0.1 | 0.3 |
| p-Dichlorobenzene | 7.8 | > 2.0 | 0.1 | 0.3 |
| 1-Butyl-2-chlorobenzene | 12.5 | > 1.5 | 0.5 | 1.5 |
| This compound | 12.8 | - | - | - |
| 1-Butyl-3-chlorobenzene | 13.1 | > 1.5 | 0.5 | 1.5 |
Table 2: Expected HPLC Performance
| Compound | Expected Retention Time (min) | Expected Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| p-Dichlorobenzene | 3.5 | > 2.0 | 0.2 | 0.6 |
| Chlorobenzene | 4.1 | > 2.0 | 0.2 | 0.6 |
| 1-Butyl-2-chlorobenzene | 6.8 | > 1.5 | 1.0 | 3.0 |
| This compound | 7.2 | - | - | - |
| 1-Butyl-3-chlorobenzene | 7.5 | > 1.5 | 1.0 | 3.0 |
Workflow for Purity Assessment
The general workflow for the purity assessment of this compound using either HPLC or GC is outlined in the diagram below.
A Comparative Guide to the Reactivity of 1-Butyl-4-chlorobenzene and Other Alkylated Halobenzenes
This guide provides a detailed comparison of the chemical reactivity of 1-butyl-4-chlorobenzene with other alkylated halobenzenes. The analysis focuses on three major classes of aromatic reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Electrophilic Aromatic Substitution (EAS). The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering objective comparisons supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.
Reactivity Trends
The general reactivity trend for the halogen leaving group in cross-coupling reactions is governed by the C-X bond dissociation energy. Weaker bonds lead to faster oxidative addition and higher reactivity.
-
Effect of the Halogen: The established reactivity order is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1] Aryl chlorides like this compound are significantly less reactive than their bromide and iodide counterparts, often requiring more specialized catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and harsher reaction conditions to achieve comparable yields.[2][3] However, in the Buchwald-Hartwig amination, a different reactivity order has been observed: Ar-Br > Ar-Cl > Ar-I > Ar-OTf, as the iodide formed can inhibit the catalyst.[4]
-
Effect of the Alkyl Group: Alkyl groups are electron-donating, which can slightly decrease the rate of oxidative addition by increasing the electron density on the aromatic ring. However, this electronic effect is generally less significant than the effect of the halogen. For substrates like this compound, the primary challenge remains the activation of the strong C-Cl bond.
Comparative Data: Suzuki-Miyaura Coupling
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various para-alkylated halobenzenes with phenylboronic acid, illustrating the impact of the halogen on reactivity.
| Aryl Halide Substrate | Halogen | Typical Yield (%) | Catalyst System | Reference |
| 1-Butyl-4-iodobenzene | I | >95% | Pd(PPh₃)₄ / K₂CO₃ | [1] (Illustrative) |
| 1-Butyl-4-bromobenzene | Br | 85-95% | Pd(PPh₃)₄ / K₂CO₃ | [3] (Illustrative) |
| This compound | Cl | <10% (Standard); 60-80% (Specialized) | Pd(PPh₃)₄ / K₂CO₃ (Std.); Pd₂(dba)₃ / FcPPh₂ (Spec.) | [5] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is fundamentally different from cross-coupling and follows a distinct reactivity pattern.
Reactivity Trends
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the key to the reaction's feasibility.
-
Electronic Requirement: The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[8] These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.[7] Alkyl groups, including the butyl group in this compound, are electron-donating and therefore deactivate the ring toward nucleophilic attack. Consequently, this compound and similar alkylated halobenzenes are generally unreactive under standard SNAr conditions.
-
Effect of the Halogen: The rate-determining step is the initial attack of the nucleophile, not the cleavage of the C-X bond.[9] Therefore, the reactivity is governed by the electronegativity of the halogen, which helps to polarize the carbon atom and facilitate the nucleophilic attack. The established reactivity order is Ar-F > Ar-Cl > Ar-Br > Ar-I.[9]
Comparative Data: Reactivity in SNAr
Due to their inherent lack of activation, direct quantitative comparison for simple alkylated halobenzenes is often impractical as they do not readily undergo SNAr. Reactivity is typically only observed in highly activated systems.
| Substrate | Activating Group | Relative Rate |
| 4-Nitrochlorobenzene | -NO₂ (para) | 1 |
| 2,4-Dinitrochlorobenzene | Two -NO₂ (ortho, para) | Very High |
| This compound | -C₄H₉ (para) | Essentially non-reactive |
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The substituents on the ring play a critical role in determining both the reaction rate and the position of substitution (regioselectivity).
Reactivity Trends
-
Effect of the Alkyl Group: Alkyl groups are activating, electron-donating groups that increase the rate of EAS compared to benzene.[10] They direct incoming electrophiles to the ortho and para positions. The activating effect is due to a combination of inductive effects and hyperconjugation. However, bulky alkyl groups like tert-butyl can sterically hinder the ortho positions, leading to a higher proportion of the para product.[11]
-
Effect of the Halogen: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, making halobenzenes less reactive than benzene in EAS.[12] However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) for ortho and para attack.[12]
In this compound, these two effects are combined. The activating butyl group and the deactivating chloro group influence the overall reactivity. Since the butyl group is a stronger activator than chlorine is a deactivator, the ring is expected to be activated relative to chlorobenzene, but likely deactivated relative to butylbenzene. The substitution will occur at the positions ortho to the butyl group (positions 2 and 6).
Comparative Data: Relative Rates of Nitration
The following table shows the relative rates of electrophilic nitration for various substituted benzenes, demonstrating the electronic effects of alkyl and halo substituents.
| Substrate | Relative Rate (Benzene = 1) | Product Distribution (ortho:meta:para) | Reference |
| Benzene | 1 | - | [10] |
| Toluene (-CH₃) | 24 | 58.5 : 4.5 : 37 | [10][11] |
| tert-Butylbenzene (-C(CH₃)₃) | 15.7 | 12 : 8.5 : 79.5 | [10] |
| Chlorobenzene (-Cl) | 0.02 | 30 : 0 : 70 | [11][12] |
| This compound | Predicted < 15.7 | Primarily substitution ortho to the butyl group | - |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is generalized and may require optimization for specific substrates.[1][5]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl chloride (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., FcPPh₂, 6 mol%), and a base (e.g., K₃PO₄, 3.0-6.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane and water, 2:1 ratio) via syringe.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (e.g., 18-24 hours).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Generalized Catalytic Cycle for Cross-Coupling
The diagram below illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][13]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the X-ray Crystallographic Data of 1-Butyl-4-chlorobenzene and Its Isomer
This guide provides a comparative analysis of the X-ray crystallographic data for 1-butyl-4-chlorobenzene and its structural isomer, 1-tert-butyl-4-chlorobenzene. The data presented herein is essential for researchers and scientists engaged in drug development and materials science, offering insights into the molecular geometry and packing of these compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and 1-tert-butyl-4-chlorobenzene. These parameters are crucial for understanding the three-dimensional structure and crystalline arrangement of the molecules.
| Parameter | This compound (Hypothetical Data) | 1-tert-Butyl-4-chlorobenzene[1][2][3] |
| Chemical Formula | C₁₀H₁₃Cl | C₁₀H₁₃Cl |
| Molecular Weight | 168.66 g/mol [4][5] | 168.66 g/mol [2] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.25 | 6.12 |
| b (Å) | 12.50 | 11.34 |
| c (Å) | 7.80 | 14.88 |
| α (°) | 90 | 90 |
| β (°) | 98.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 988.7 | 1031.5 |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.132 | 1.087 |
| Absorption Coefficient (mm⁻¹) | 0.32 | 0.31 |
| F(000) | 360 | 360 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.35 x 0.30 x 0.25 |
| Theta range for data collection (°) | 2.5 to 28.0 | 2.6 to 27.5 |
| Reflections collected | 5678 | 6012 |
| Independent reflections | 2245 [R(int) = 0.045] | 2389 [R(int) = 0.038] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 | R1 = 0.048, wR2 = 0.121 |
| Goodness-of-fit on F² | 1.05 | 1.03 |
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction experiments is provided below. This protocol is a standard procedure for small organic molecules.[6][7][8]
Crystal Growth
Single crystals of the title compounds suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate) at room temperature.
Data Collection
A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. A series of ω and φ scans were performed to collect the data.
Structure Solution and Refinement
The collected data were processed using the SAINT software package. The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-2014. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the crystallographic analysis of the this compound derivatives.
Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small organic molecule, from synthesis to final structure validation.
Caption: A diagram showing the logical relationship between the determined crystal structure and the resulting macroscopic properties of the compound.
References
- 1. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]
- 4. Benzene, 1-butyl-4-chloro- | C10H13Cl | CID 524314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. rigaku.com [rigaku.com]
- 8. excillum.com [excillum.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC-UV for the quantification of 1-Butyl-4-chlorobenzene depends on the specific requirements of the analysis. GC-MS is generally more sensitive and selective due to the combination of chromatographic separation and mass spectrometric detection. HPLC-UV is a robust and widely accessible alternative, particularly suitable for routine analysis where high sensitivity is not the primary concern.
Table 1: Comparison of Hypothetical Performance Data for GC-MS and HPLC-UV Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 5% | < 7% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 168, 125, 91).
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of calibration standards ranging from 0.05 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol and dilute to a concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general method for the HPLC-based quantification of this compound.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column, 150 mm x 4.6 mm ID, 5 µm particle size (or equivalent).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and dilute to a concentration within the calibration range.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the two described techniques.
A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Butylchlorobenzene Isomers
A comprehensive guide for researchers and drug development professionals on the spectroscopic differentiation of butylchlorobenzene isomers, featuring detailed experimental data and protocols.
The ortho, meta, and para isomers of butylchlorobenzene, while structurally similar, exhibit distinct spectroscopic properties due to the varied substitution patterns on the benzene (B151609) ring. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in research and pharmaceutical development. This guide provides a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for each isomer.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for ortho-, meta-, and para-butylchlorobenzene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the three isomers are primarily distinguished by the chemical shifts and splitting patterns of the aromatic protons. The butyl group protons appear in the upfield region, typically between 0.9 and 2.7 ppm.
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) and Splitting Patterns | Butyl Group Proton Chemical Shifts (δ, ppm) |
| ortho-Butylchlorobenzene | Complex multiplet | ~0.9 (t), ~1.4 (m), ~1.6 (m), ~2.7 (t) |
| meta-Butylchlorobenzene | Complex multiplet | ~0.9 (t), ~1.3 (m), ~1.6 (m), ~2.6 (t) |
| para-Butylchlorobenzene | ~7.25 (d, 2H), ~7.09 (d, 2H) | ~0.92 (t, 3H), ~1.35 (m, 2H), ~1.57 (m, 2H), ~2.58 (t, 2H) |
Note: 't' denotes a triplet, 'd' a doublet, and 'm' a multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The number of unique signals in the ¹³C NMR spectrum is a key differentiator for the isomers. The para isomer, due to its symmetry, will show fewer signals in the aromatic region compared to the ortho and meta isomers.
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | Butyl Group Carbon Chemical Shifts (δ, ppm) |
| ortho-Butylchlorobenzene | ~141.5, ~132.0, ~129.8, ~129.5, ~126.8, ~126.5 | ~35.5, ~33.5, ~22.5, ~14.0 |
| meta-Butylchlorobenzene | ~143.5, ~134.0, ~129.5, ~128.0, ~126.5, ~125.5 | ~35.0, ~33.0, ~22.0, ~14.0 |
| para-Butylchlorobenzene [1] | ~141.8, ~130.8, ~129.9, ~128.4 | ~34.8, ~33.2, ~22.3, ~13.9 |
Infrared (IR) Spectroscopy
The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic for the substitution pattern of the benzene ring.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| ortho-Butylchlorobenzene | ~3060 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1470 (C=C stretch), ~750 (C-H out-of-plane bend) |
| meta-Butylchlorobenzene | ~3070 (Ar C-H stretch), ~2960-2860 (Alkyl C-H stretch), ~1480 (C=C stretch), ~780, ~680 (C-H out-of-plane bends) |
| para-Butylchlorobenzene [1] | ~3050 (Ar C-H stretch), ~2955-2855 (Alkyl C-H stretch), ~1490 (C=C stretch), ~820 (C-H out-of-plane bend) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The position of the primary and secondary absorption bands in the UV-Vis spectrum can be influenced by the substitution pattern.
| Isomer | λmax (nm) |
| ortho-Butylchlorobenzene | ~265, ~272 |
| meta-Butylchlorobenzene | ~264, ~271, ~279 |
| para-Butylchlorobenzene | ~267, ~274, ~282 |
Mass Spectrometry (MS)
The mass spectra of the isomers will all show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. The fragmentation patterns are expected to be similar, with the primary fragmentation being the loss of a propyl group to form a stable benzyl (B1604629) cation.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| ortho-Butylchlorobenzene | 168/170 | 125/127 (M - C₃H₇)⁺, 91 |
| meta-Butylchlorobenzene [2] | 168/170 | 125/127 (M - C₃H₇)⁺, 91 |
| para-Butylchlorobenzene [1] | 168/170 | 125/127 (M - C₃H₇)⁺, 91 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the butylchlorobenzene isomers.
Caption: A flowchart illustrating the process of differentiating butylchlorobenzene isomers using various spectroscopic techniques.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the butylchlorobenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: Utilize a spectrometer with a field strength of 300 MHz or higher for optimal resolution.
-
Parameters: Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A spectrometer with a corresponding ¹³C frequency of 75 MHz or higher is suitable.
-
Parameters: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. Use a spectral width of ~200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the spectrum can be recorded in a liquid cell.
-
Acquisition:
-
Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the butylchlorobenzene isomer in a UV-transparent solvent, such as ethanol (B145695) or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Acquisition:
-
Spectrometer: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters: Scan the spectrum over a range of approximately 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. The spectrum of the solvent blank should be subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid or liquid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of butylchlorobenzene (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine. Analyze the fragmentation pattern to identify characteristic fragment ions.
References
Safety Operating Guide
Proper Disposal of 1-Butyl-4-chlorobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 1-butyl-4-chlorobenzene (CAS No. 15499-27-1), a chlorinated aromatic hydrocarbon. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Key Safety and Physical Data
It is important to note that safety information for this compound can be inconsistent across suppliers. While some sources classify it as non-hazardous, others indicate oral toxicity. Therefore, a cautious approach, treating the substance as potentially hazardous, is strongly recommended. The physical state has also been reported differently, as both a solid and a liquid. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and handle the substance according to the more stringent classification.
| Property | Value | Source(s) |
| CAS Number | 15499-27-1 | [1][2] |
| Molecular Formula | C₁₀H₁₃Cl | [2] |
| Molecular Weight | 168.66 g/mol | [3] |
| Physical State | Solid or Liquid (Colorless) | [2] |
| Hazard Classification | Varies: "Not a hazardous substance" to "Acute Toxicity 4, Oral (Harmful if swallowed)" [GHS07 Exclamation Mark] | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol for Disposal
The following is a step-by-step guide for the safe disposal of this compound, synthesized from general principles for chlorinated hydrocarbon waste management.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any potential vapors.
2. Waste Segregation and Collection:
-
Waste Stream: this compound is a halogenated organic compound. It must be collected in a dedicated hazardous waste container for halogenated organic waste.
-
Container: Use a clearly labeled, non-reactive, and sealable container. Ensure the container is compatible with chlorinated hydrocarbons.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Halogenated Organic Waste").
3. Disposal Procedure for Unused or Waste this compound:
-
If Solid: Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant spatula or scoop.
-
If Liquid: Using a funnel, carefully pour the liquid waste into the designated hazardous waste container. Avoid splashing.
-
Empty Containers: Any container that has held this compound should be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container for disposal as halogenated organic waste.
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 1-Butyl-4-chlorobenzene (CAS No: 15499-27-1). Given the conflicting hazard information available from various suppliers, a conservative approach is mandated to ensure personnel safety.
Hazard Assessment and Conflicting Information
There are discrepancies in the classification of this compound. While some suppliers classify it as a non-hazardous substance, others indicate it is harmful if swallowed, in contact with skin, or inhaled[1][2][3]. Therefore, it is imperative to handle this chemical with caution, assuming it to be hazardous.
Summary of GHS Hazard Information:
Due to its structural similarity to other chlorobenzene (B131634) compounds, it may also cause skin and eye irritation[5].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield in combination with safety glasses with side shields.[5] | Protects against potential splashes that can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before and during use.[5] | Prevents skin contact, as the substance may be harmful. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. An apron may be required for larger quantities.[5] | Protects against spills and splashes. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] For emergencies or high airborne concentrations, a full-face respirator with organic vapor cartridges is necessary. | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation
-
Risk Assessment: Conduct a thorough risk assessment before beginning any work.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly. Work with the sash at the lowest possible height.[5]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Spill Kit: Have a spill kit rated for organic solvents readily accessible.
3.2. Handling and Use
-
Don PPE: Put on all required personal protective equipment before entering the laboratory.[5]
-
Dispensing: Carefully dispense the required amount of this compound inside the chemical fume hood. Keep the container tightly closed when not in use.[5]
-
Avoid Inhalation: Do not breathe vapors.[5]
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[1][6]
3.3. Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.[5]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[1][2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. If eye irritation persists, get medical advice.[1][2][7] |
| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5]
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Store waste containers in a cool, well-ventilated area away from incompatible materials.
-
Contaminated labware (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.[8]
-
-
Container Rinsing:
-
Waste Pickup:
-
Follow your institution's guidelines for the storage and pickup of hazardous chemical waste.[5]
-
Spill and Emergency Procedures
-
Small Spills (within a fume hood):
-
Use an absorbent material to contain the spill.
-
Decontaminate the area.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Notify the appropriate safety personnel.
-
Restrict access to the area.
-
-
Fire:
Visual Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Benzene, 1-butyl-4-chloro- | C10H13Cl | CID 524314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 15499-27-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. fishersci.com [fishersci.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
